3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHJUIJOCYFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959406-40-7 | |
| Record name | 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Foreword: The Imperative of Structural Integrity in Synthesis
In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific validity. Intermediates such as 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole represent critical nodes in complex synthetic pathways. The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1][2] The presence of a reactive bromomethyl group makes this particular compound a versatile building block for introducing the oxadiazole core into larger molecular architectures. Consequently, a robust and unambiguous analytical characterization is paramount. This guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this key intermediate, grounding theoretical predictions in established principles and extensive literature data to offer a definitive analytical reference.
Molecular Architecture and Predicted Spectral Features
To interpret the NMR spectra of this compound, we must first dissect its molecular structure to identify unique electronic environments. The molecule possesses four distinct carbon environments and two unique proton environments, predicting the appearance of four signals in the ¹³C NMR spectrum and two signals in the ¹H NMR spectrum.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Methodology Details:
-
Sample Preparation:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. Using a solvent that already contains TMS ensures accuracy and convenience. [3]
-
-
Data Acquisition:
-
Field Strength: A spectrometer with a field strength of at least 400 MHz is recommended to ensure good signal dispersion and resolution.
-
Locking and Shimming: The deuterium signal from the solvent (CDCl₃) is used by the spectrometer to "lock" the magnetic field, preventing drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.
-
-
Processing and Validation:
-
Calibration: Accurate calibration is non-negotiable. The ¹H spectrum is calibrated to the TMS signal. [3] * Self-Validation: The position of the residual solvent peak serves as an internal validation check. For CDCl₃, the residual proton peak should appear at δ 7.26 ppm. [4]The ¹³C spectrum is calibrated against the characteristic triplet of the CDCl₃ carbon at δ 77.16 ppm. [5]If these secondary references are not at their correct positions, it indicates a calibration error that must be rectified.
-
Conclusion
The NMR spectral features of this compound are highly distinctive and serve as a reliable fingerprint for its structural confirmation. The ¹H spectrum is characterized by two downfield singlets corresponding to the bromomethyl and methyl protons, while the ¹³C spectrum is defined by the significantly deshielded signals of the oxadiazole ring carbons above 165 ppm. By adhering to the rigorous experimental protocol outlined herein, researchers and drug development professionals can confidently acquire and interpret the NMR data for this versatile synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.
References
- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
- Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry.
- Joseph, S. P., & Taveira, A. F. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.
- ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives.
- Preprints.org. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- de Oliveira, R. B., et al. (2012). Synthesis, toxicity towards brine shrimp (Artemia salina Leach) and antimicrobial activity evaluation of 3,5-diphenylchlorinated-1,2,4-oxadiazoles. ResearchGate.
- ResearchGate. (n.d.). ¹H and ¹³C NMR data of new substituted oxadiazole carbonothioates.
- Pinto, D. C. G. A., et al. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals. Semantic Scholar.
- Russo, G., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- SpectraBase. (n.d.). 5-Methyl-3-phenyl-1,2,4-oxadiazole - Optional[1H NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Schiedel, M. S., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PubMed Central.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
- OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
- Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons.
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- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry analysis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Foreword: Contextualizing the Analyte
In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring serves as a crucial structural motif.[1] Valued as a bioisostere for esters and amides, it imparts metabolic stability and favorable pharmacokinetic properties to candidate molecules.[1] The subject of this guide, this compound, is a versatile synthetic intermediate. Its reactive bromomethyl group allows for facile elaboration, making it a valuable building block for creating libraries of novel chemical entities.[1] Accurate and comprehensive characterization of such intermediates is not merely a procedural step; it is the foundation upon which successful drug development programs are built. Mass spectrometry (MS) stands as the cornerstone of this characterization, offering unparalleled sensitivity and structural insight.[2]
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach.
Analyte Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is the prerequisite for any successful method development.
| Property | Value | Source / Method |
| Molecular Formula | C₄H₅BrN₂O | PubChem |
| Molecular Weight | ~177.00 g/mol (Average) | Calculated |
| Monoisotopic Mass | 175.96396 Da | Calculated |
| Canonical SMILES | BrCC1=NOC(C)=N1 | Sigma-Aldrich |
| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | Sigma-Aldrich |
| Predicted Boiling Point | ~167 °C (Similar to 3-bromo-5-methyl-1,2,4-oxadiazole) | Chemchart[3] |
| Key Structural Feature | Contains one Bromine atom, leading to a characteristic M/M+2 isotopic pattern. | N/A |
The presence of bromine is the most significant feature from a mass spectrometry perspective. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly identical intensities. This isotopic signature is a powerful diagnostic tool for confirming the identity of brominated fragments.
Strategic Selection of Analytical Methodology: GC-MS vs. LC-MS
The first critical decision is the choice of chromatographic separation coupled with mass spectrometry. Both Gas Chromatography (GC) and Liquid Chromatography (LC) have distinct advantages, and the optimal choice depends on the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent choice for volatile and thermally stable small molecules.[4][5] Given the predicted boiling point and the structure of our analyte, it is amenable to GC analysis. GC-MS, particularly with Electron Ionization (EI), provides highly reproducible fragmentation patterns that are ideal for structural elucidation and library matching.[5]
Best Suited For:
-
Purity assessment of the neat compound or in organic synthesis reaction mixtures.
-
Identification of volatile, thermally stable impurities.
-
Generating a standardized, library-searchable mass spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS is the workhorse of the pharmaceutical industry, essential for analyzing compounds in complex biological matrices or for high-throughput screening.[6][7] It accommodates a wider range of polarities and is not limited by the analyte's volatility. The use of soft ionization techniques like Electrospray Ionization (ESI) typically preserves the molecular ion, which can then be selectively fragmented in the collision cell (MS/MS).[6][7] This provides both molecular weight confirmation and structural information with exceptional sensitivity and selectivity.[5]
Best Suited For:
-
Quantification in pharmacokinetic (PK) or in-vitro ADME assays.
-
Analysis of reaction intermediates directly from polar reaction media.[8][9]
-
Characterization of potential metabolites or degradants.
The logical workflow for a comprehensive analysis begins with sample preparation and proceeds through the instrumental analysis to data interpretation.
Caption: General analytical workflow for the characterization of the target compound.
Experimental Protocol: GC-MS with Electron Ionization (EI)
This protocol is designed for the definitive structural confirmation and purity analysis of the synthesized compound.
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in high-purity Ethyl Acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.
Step 2: Instrument Configuration & Calibration
-
Ensure the GC-MS system has been recently tuned (e.g., with PFTBA) to validate mass accuracy and resolution.
Step 3: Method Parameters
-
The following table outlines a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for this concentration range. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A fast ramp is suitable for a screening analysis; this can be slowed to improve separation from any impurities. |
| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole detector. |
| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| EI Energy | 70 eV | The standard energy for generating extensive and consistent fragmentation. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 40 - 300 | Covers the molecular ion and all expected fragments. |
Experimental Protocol: LC-MS/MS with Electrospray Ionization (ESI)
This protocol is tailored for high-sensitivity detection and quantification, particularly in complex mixtures.
Step 1: Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in Acetonitrile (ACN).
-
Dilute the stock solution in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) to a working concentration (e.g., 100 ng/mL). The use of an internal standard is best practice for quantification.[10]
Step 2: Instrument Configuration & Calibration
-
Calibrate the mass spectrometer across the desired mass range using the manufacturer's recommended calibration solution to ensure high mass accuracy.
Step 3: Method Parameters
-
The following parameters provide a solid foundation for analyzing this compound.
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase is the standard for reversed-phase separation of small molecules.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening; should be optimized for specific applications. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | Sciex Triple Quad 6500+ or equivalent | A triple quadrupole instrument is ideal for high-sensitivity quantitative analysis using MRM.[5] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar compounds and will readily protonate the nitrogen atoms in the oxadiazole ring.[7] |
| Capillary Voltage | 3.2 kV | Optimized for stable spray formation.[11] |
| Source Temp. | 350 °C | Facilitates desolvation of the ESI droplets.[11] |
| MS1 Scan Range | m/z 100 - 300 | To identify the protonated molecule [M+H]⁺. |
| MS/MS (Product Ion Scan) | Precursor Ion: m/z 177/179 ([M+H]⁺) | Isolate the protonated molecule for fragmentation. |
| Collision Gas | Nitrogen or Argon | Standard collision-induced dissociation (CID) gas. |
| Collision Energy | 10 - 40 eV (Ramp) | A ramped collision energy helps to identify all major fragmentation pathways. |
Fragmentation Analysis: Elucidating the Structure
The fragmentation pattern is the fingerprint of a molecule. For this compound, we can predict distinct pathways under both EI and ESI-MS/MS conditions. A review of mass spectrometric analysis of 1,2,4-oxadiazoles indicates that cleavage of the heterocyclic ring is a dominant fragmentation pathway.[12][13]
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI (70 eV), the molecular ion (M⁺•) will be formed, followed by extensive fragmentation. The key pathways involve the loss of the bromine atom and cleavage of the oxadiazole ring.
Caption: Predicted ESI-MS/MS fragmentation pathway of the protonated molecule.
Key Predicted Fragments (ESI-MS/MS of [M+H]⁺):
-
m/z 177/179 ([M+H]⁺): The protonated precursor molecule, showing the bromine doublet.
-
m/z 98 ([C₄H₆N₂O]⁺): Loss of a bromine radical from the protonated molecule.
-
m/z 83 ([C₃H₃N₂O]⁺): Loss of a bromomethyl radical, representing cleavage of the C-C bond adjacent to the ring. This is often a major fragment for substituted heterocycles.
Data Interpretation and Trustworthiness
A protocol is only as good as the interpretation of the data it generates. To ensure trustworthiness, every analysis should be a self-validating system.
-
Confirm the Molecular Ion: In both GC-MS and LC-MS, the first step is to locate the candidate molecular ion peak (or protonated molecule).
-
Validate with Isotopic Pattern: The M and M+2 (or [M+H]⁺ and [M+H+2]⁺) peaks must be present with a relative abundance of ~1:1. This is non-negotiable for a singly brominated compound.
-
Cross-Reference Fragmentation: Do the observed fragments in the EI spectrum and the product ion scan make chemical sense? The predicted losses (Br•, CH₃•, ring cleavage products) should be among the most abundant ions. High-resolution mass spectrometry (HRMS), if available, can be used to confirm the elemental composition of the key fragments, providing the highest level of confidence. [6]4. Consider Adducts (LC-MS): Be aware of potential sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which will appear at m/z 22 and 38 units higher than the protonated molecule, respectively. These can be useful for confirmation but can also suppress the desired [M+H]⁺ signal if salt concentrations are high.
By systematically applying these analytical strategies and interpretive principles, researchers and drug development professionals can achieve a comprehensive and reliable characterization of this compound, ensuring the integrity of this critical synthetic intermediate in the pursuit of novel therapeutics.
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]
- Ma, L., & Li, W. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]
- English, C. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]
- Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
- Hopper, K., & Proctor, A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Wang, J., & Hsieh, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
- Small molecule analysis using MS. Bioanalysis Zone. [Link]
- Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. [Link]
- van Leerdam, J. A., et al. (2020).
- Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2005).
- 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Chemchart. [Link]
- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. [Link]
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A Technical Guide to the Synthesis and Reactivity of Bromomethyl-Substituted Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4- and 1,2,4-oxadiazole rings are privileged heterocyclic scaffolds, integral to the design of numerous therapeutic agents and functional materials due to their favorable metabolic stability and role as bioisosteres for ester and amide groups.[1] When functionalized with a bromomethyl group, these heterocycles are transformed into powerful and versatile synthetic intermediates. The inherent electron-deficient nature of the oxadiazole ring profoundly activates the attached bromomethyl group, rendering it a potent electrophile for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis of bromomethyl oxadiazoles and a detailed analysis of the reactivity of this crucial synthon. We will delve into the underlying electronic principles governing its reactivity, present a survey of its key chemical transformations, and provide detailed, field-proven experimental protocols for its synthesis and derivatization.
The Oxadiazole Core: An Electronic Activating Group
The exceptional reactivity of the bromomethyl group on an oxadiazole ring is not merely that of a simple alkyl halide; it is significantly enhanced, akin to a benzylic halide.[2] This heightened reactivity is a direct consequence of the potent electron-withdrawing properties of the five-membered oxadiazole heterocycle.
The oxadiazole ring contains two electronegative nitrogen atoms and one oxygen atom, which collectively exert a strong negative inductive effect (-I). This effect polarizes the sigma bond of the attached methylene carbon, drawing electron density away from it and towards the ring. This polarization increases the electrophilicity of the methylene carbon, making it exceptionally susceptible to attack by nucleophiles. The Sɴ2 transition state is stabilized by this electron withdrawal, lowering the activation energy of the reaction compared to unactivated alkyl bromides.
Caption: Inductive effect of the oxadiazole ring on the bromomethyl group.
Synthesis of Bromomethyl Oxadiazoles
The two primary strategies for synthesizing bromomethyl-substituted oxadiazoles are: (A) construction of the oxadiazole ring from a bromo-functionalized precursor, and (B) post-cyclization bromination of a methyl-substituted oxadiazole.
Method A: Ring Cyclization from Bromo-Precursors
This approach involves synthesizing an acyclic precursor, such as an N,N'-diacylhydrazine, where one of the acyl groups already contains the requisite bromo-functionality (e.g., from bromoacetic acid or bromoacetyl chloride). Subsequent cyclodehydration, often using a strong dehydrating agent like phosphorus oxychloride (POCl₃), yields the desired bromomethyl oxadiazole.[3] This method is advantageous when the starting bromo-acyl compounds are commercially available and stable.
Caption: Synthesis via cyclodehydration of a bromo-precursor.
Method B: Radical Bromination of Methyl Oxadiazoles
Perhaps the most direct and widely applicable method is the free-radical bromination of a corresponding methyl-substituted oxadiazole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[4] This reaction, analogous to benzylic bromination, is highly selective for the methyl group activated by the adjacent heterocyclic ring.[5]
Detailed Protocol 2.1: Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole via NBS Bromination
-
Reaction Setup: To a solution of 2-methyl-5-phenyl-1,3,4-oxadiazole (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq.).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The reaction is usually complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole.
Nucleophilic Substitution: The Cornerstone of Reactivity
The activated bromomethyl group serves as a potent electrophilic handle for introducing the oxadiazole moiety into a vast range of molecules via nucleophilic substitution (Sɴ2) reactions. These reactions generally proceed under mild conditions with high efficiency.[6]
The general mechanism involves the backside attack of a nucleophile on the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step.
Caption: General Sɴ2 mechanism on a bromomethyl oxadiazole.
A wide variety of nucleophiles can be employed, leading to diverse molecular architectures. The choice of base and solvent is critical for optimizing reaction outcomes and minimizing side reactions.
| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Product Type | Reference |
| N-Nucleophile | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | Substituted Amine | [6] |
| N-Nucleophile | Sodium Azide (NaN₃) | - | DMF, DMSO | Organic Azide | [7] |
| O-Nucleophile | Phenol / Alcohol | K₂CO₃, NaH | Acetone, DMF | Ether | [8] |
| O-Nucleophile | Carboxylic Acid | Et₃N | DCM, THF | Ester | [8] |
| S-Nucleophile | Thiol / Thiophenol | K₂CO₃, NaH | Ethanol, DMF | Thioether | [9] |
| C-Nucleophile | Diethyl Malonate | NaOEt | Ethanol | C-Alkylated Malonate | [3] |
| C-Nucleophile | Sodium Cyanide (NaCN) | - | DMSO | Nitrile | [10] |
Detailed Experimental Protocols
The following protocols are representative examples of the synthetic utility of bromomethyl oxadiazoles.
Protocol 4.1: N-Alkylation with an Amine
This protocol describes a general procedure for the reaction of a bromomethyl oxadiazole with a primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the bromomethyl oxadiazole (1.0 eq.) in a suitable aprotic solvent like acetonitrile or THF.
-
Addition of Reagents: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.), followed by the primary amine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.[6] For less reactive amines, gentle heating (40-60°C) may be required.
-
Monitoring: Monitor the reaction progress by TLC until the starting bromomethyl oxadiazole is consumed (typically 2-6 hours).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 4.2: C-Alkylation with Diisopropyl Iminodiacetate
This protocol is adapted from a published procedure and demonstrates the formation of a C-N bond, a key step in building complex ligands or amino acid derivatives.[3]
-
Reaction Setup: Dissolve 2,5-bis(bromomethyl)-1,3,4-oxadiazole (1.0 eq.), diisopropyl iminodiacetate (2.5 eq.), and sodium carbonate (10.0 eq.) in acetonitrile (50 mL for a 0.004 mol scale).
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, add water (20 mL) to the reaction mixture and extract with ethyl acetate (50 mL).
-
Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent to dryness. Purify the crude product using column chromatography with ethyl acetate as the mobile phase to yield the target ester.
Caption: A generalized experimental workflow for synthesis and purification.
Conclusion
The bromomethyl-substituted oxadiazole is a highly valuable and reactive synthetic intermediate. The potent electron-withdrawing nature of the oxadiazole ring activates the C-Br bond, facilitating rapid and efficient Sɴ2 reactions with a diverse range of nucleophiles under mild conditions. This predictable and robust reactivity profile makes these compounds indispensable building blocks in the fields of medicinal chemistry and materials science, enabling the streamlined construction of complex molecular architectures with desirable pharmacological or physicochemical properties. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this powerful synthon in their discovery programs.
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Material Safety Data Sheet (MSDS) for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole.
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Introduction: Understanding the Duality of a Versatile Reagent
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for esters and amides.[1][2] Its incorporation into drug candidates often enhances pharmacokinetic profiles. This compound represents a particularly valuable synthetic intermediate, featuring the stable oxadiazole core functionalized with a highly reactive bromomethyl group. This "handle" allows for facile elaboration via nucleophilic substitution, making it a key building block for novel therapeutics.[1]
However, the very reactivity that makes this compound a powerful tool for synthesis also renders it a significant laboratory hazard. A comprehensive understanding of its safety profile is not merely a regulatory formality but a prerequisite for its safe and effective use. This guide moves beyond a simple recitation of safety data, providing a detailed analysis of the hazards and the scientific rationale behind the prescribed safety protocols, empowering researchers to work with confidence and control.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. The key identifiers and properties for this compound are summarized below.
Caption: Chemical structure of the title compound.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₄H₅BrN₂O | [3] |
| Molecular Weight | 177.00 g/mol | [4] |
| MDL Number | MFCD16250353 | [3] |
| Physical Form | Solid | [3] |
| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | [3] |
| SMILES | BrCC1=NOC(C)=N1 | [3] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as dangerous. The Globally Harmonized System (GHS) classifications provided by suppliers underscore the need for stringent safety measures. The primary hazards are acute oral toxicity and the potential for severe, irreversible eye damage.[3]
-
Signal Word: Danger [3]
-
GHS Pictograms:
- (Corrosion)
- (Exclamation Mark)
-
Hazard Statements (H-Codes):
-
Precautionary Statements (P-Codes):
Expert Analysis of Hazards: The hazard profile is a direct consequence of the compound's molecular structure. The bromomethyl group (-CH₂Br) is a potent alkylating agent and a lachrymator.
-
Ocular Hazard (H318): This is the most severe risk. The electrophilic carbon of the bromomethyl group can readily react with nucleophilic residues in the proteins of the cornea. This alkylation can lead to rapid, irreversible tissue damage and permanent vision loss. The "Danger" signal word and the specific H-code H318 highlight that this is not merely an irritant; the potential for serious injury is high.
-
Acute Oral Toxicity (H302): If ingested, the compound can cause significant harm.[3] While the precise mechanism is not detailed, its reactivity suggests it can alkylate biological macromolecules in the gastrointestinal tract and systemically, disrupting cellular function.
-
Implied Dermal Hazard: Although not explicitly listed with an H-code in the primary source, compounds containing a bromomethyl group are well-known skin irritants and sensitizers. Prudent laboratory practice dictates treating this substance as harmful upon skin contact. Repeated exposure could lead to allergic contact dermatitis.
Section 3: Emergency Procedures and First Aid
A rapid and correct response to an accidental exposure or spill is critical to mitigating harm. All personnel handling this material must be familiar with these procedures before beginning work.
First-Aid Measures
| Exposure Route | Protocol | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention. [5][6] | The primary goal is to dilute and wash away the chemical as quickly as possible to minimize tissue damage. Due to the H318 classification, professional medical evaluation is mandatory. |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5] | Prompt removal from the skin prevents further absorption and irritation. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5] | Inducing vomiting can cause aspiration of the chemical. Immediate medical advice is required to manage the acute toxicity. |
| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms occur.[6] | This removes the individual from the source of exposure. While inhalation is less of a risk for a solid, dusts can be generated during handling. |
Accidental Release Protocol In the event of a spill, a structured response is necessary to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Caption: Workflow for managing an accidental spill.
Section 4: Safe Handling, Storage, and Exposure Control
Proactive measures are the most effective form of safety. Adherence to proper handling, storage, and personal protective equipment (PPE) protocols is non-negotiable.
Engineering Controls & Personal Protective Equipment (PPE)
The primary engineering control is to handle this material exclusively within a certified chemical fume hood to prevent inhalation of any dust and to contain potential spills.[5]
Caption: Mandatory PPE for handling the compound.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
PPE Donning: Put on all required PPE as detailed in the diagram above, ensuring gloves are pulled over the cuffs of the lab coat.
-
Weighing and Transfer: Conduct all transfers of the solid material within the fume hood. Use tools (spatulas, weighing paper) that minimize dust generation. If weighing outside a glovebox, use an analytical balance with a draft shield.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the vessel is properly secured.
-
Post-Handling: After the transfer is complete, decontaminate any tools used. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[7]
-
Classification: The compound falls under Storage Class 11 (Combustible Solids).[3]
Section 5: Stability and Reactivity Profile
Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions and ensuring the integrity of the material.
-
Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions.
-
Hazardous Reactions: The bromomethyl group is highly susceptible to nucleophilic attack. This is the basis for its utility in synthesis but also a source of hazardous reactivity.
-
Conditions to Avoid:
-
Incompatible Materials:
-
Strong Bases: Can deprotonate the carbon adjacent to the oxadiazole ring or promote elimination/decomposition reactions.
-
Strong Oxidizing Agents: May lead to a violent or exothermic reaction.
-
Nucleophiles (e.g., amines, thiols, alcohols): Will readily react in a substitution reaction, which may be exothermic.
-
Section 6: Toxicological and Ecological Profile
For many research chemicals, comprehensive toxicological and ecological data is limited. The available information for this compound confirms its acute hazards, while the absence of further data necessitates a cautious approach.
Toxicological Summary
-
Acute Toxicity: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: While not explicitly classified, the bromomethyl functional group suggests a high potential for skin irritation.
-
Serious Eye Damage/Irritation: Classified as Eye Damage, Category 1 (H318: Causes serious eye damage).[3] This indicates a risk of irreversible damage.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available in the consulted sources. In the absence of data, the compound should be handled as if it were potentially hazardous in these respects due to its nature as an alkylating agent.
Ecological Information
-
Toxicity: No data is available regarding its toxicity to aquatic life or other environmental compartments.[6]
-
Persistence and Degradability: No data available.[6]
-
Bioaccumulative Potential: No data available.[6]
-
General Advice: Due to the lack of data and the known reactivity, release into the environment must be avoided. [7] All waste materials must be collected and disposed of as hazardous chemical waste according to local and national regulations.
Conclusion
This compound is a valuable reagent whose utility is directly linked to its chemical reactivity. This same reactivity presents significant, manageable hazards, primarily severe eye damage and acute oral toxicity. By understanding the chemical basis for these hazards and implementing robust safety protocols—including the mandatory use of a chemical fume hood and appropriate PPE (especially eye and face protection)—researchers can safely harness the synthetic power of this compound. Always prioritize a conservative approach to safety in the face of incomplete toxicological data.
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An In-depth Technical Guide to the Safe Handling and Storage of Brominated Oxadiazoles
Introduction: Navigating the Chemical Landscape of Brominated Oxadiazoles
Brominated oxadiazoles represent a significant class of halogenated heterocyclic compounds, pivotal in the realms of medicinal chemistry and materials science.[1] Their unique structural motifs, combining the oxadiazole ring with bromine substituents, impart a range of desirable pharmacological and physicochemical properties.[2] This has led to their investigation in diverse applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4] However, the very characteristics that make these compounds valuable—reactivity and biological activity—also necessitate a robust and well-informed approach to their handling and storage.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely with brominated oxadiazoles. It moves beyond a simple recitation of rules, delving into the underlying chemical principles to foster a culture of intrinsic safety. By understanding the "why" behind each procedural step, laboratory personnel can make informed decisions, anticipate hazards, and mitigate risks effectively.
Part 1: Foundational Knowledge & Hazard Analysis
A thorough understanding of the inherent properties of brominated oxadiazoles is the cornerstone of safe laboratory practice. This section elucidates the key toxicological, physical, and chemical hazards associated with this class of compounds.
Toxicological Profile: A Double-Edged Sword
The biological activity of brominated oxadiazoles is a focal point of their therapeutic potential. However, this same activity can pose toxicological risks to laboratory personnel. While some studies on specific derivatives have shown low acute toxicity in animal models, it is crucial to treat all novel and uncharacterized compounds as potentially hazardous.[5][6]
-
Cytotoxicity: Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4][6] This underscores the importance of preventing direct contact, inhalation, or ingestion, as these compounds could have cytotoxic effects on healthy tissues.
-
Lack of Comprehensive Data: For many specific brominated oxadiazoles, comprehensive toxicological data, including long-term exposure effects and carcinogenicity, is often unavailable.[7][8] Therefore, a precautionary approach is warranted.
-
Occupational Exposure Limits (OELs): Specific OELs for most brominated oxadiazoles have not been established.[7][9] In the absence of such data, it is prudent to handle these compounds in a manner that minimizes any potential for exposure.[10][11][12]
Physicochemical Hazards
The physical state and chemical reactivity of brominated oxadiazoles can present additional hazards.
-
Physical State: Most brominated oxadiazoles are crystalline solids at room temperature. This can pose an inhalation hazard if the material is a fine powder.
-
Thermal Decomposition: During a fire or when subjected to high temperatures, brominated oxadiazoles can decompose, generating highly toxic and corrosive gases such as hydrogen bromide, carbon oxides, and nitrogen oxides.[13]
-
Reactivity: The bromine atom on the aromatic ring can influence the molecule's reactivity. While generally stable, they can participate in various chemical reactions.[14] It is crucial to be aware of their potential reactivity with other chemicals.[15][16]
Hazard Communication: The NFPA 704 Diamond
The National Fire Protection Association (NFPA) 704 diamond provides a quick visual reference for the hazards of a chemical.[17][18][19] While specific ratings for every brominated oxadiazole may not be available, a general understanding of the potential hazards can inform a preliminary assessment. For any new or uncharacterized compound, a conservative estimation of the hazards is recommended until empirical data is available.
| Hazard | Rating (0-4) | Indication for Brominated Oxadiazoles (General Guideline) |
| Health (Blue) | 2-3 | Can cause temporary incapacitation or residual injury. Some derivatives may have higher toxicity. |
| Flammability (Red) | 1-2 | Must be preheated before ignition can occur. Some may be combustible. |
| Instability (Yellow) | 0-1 | Normally stable, but can become unstable at elevated temperatures. |
| Special (White) | - | May have specific hazards to note, such as being an oxidizer if applicable. |
Part 2: Safe Handling & Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.
-
Chemical Fume Hood: All work with brominated oxadiazoles, especially when handling powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Laboratories should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[9][13]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical last line of defense against chemical exposure.[20][21] The appropriate level of PPE should be determined by a thorough risk assessment.[22][23]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[20][24] | Protects against splashes and airborne particles. |
| Skin Protection | A lab coat, fully buttoned, with long sleeves. Chemical-resistant gloves (e.g., nitrile) should be worn.[20][24] | Prevents skin contact with the chemical. |
| Respiratory Protection | Generally not required when working in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[24] | Prevents inhalation of airborne particles. |
Caption: Decision-making process for responding to a chemical spill.
First Aid for Exposure
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [13][25][26]Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [13]Seek immediate medical attention. [8][13]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [8][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][13]
Part 4: Waste Disposal and Decontamination
Proper disposal of brominated oxadiazole waste is a legal and ethical responsibility to protect human health and the environment.
Waste Segregation and Labeling
-
Halogenated Organic Waste: All waste containing brominated oxadiazoles should be collected in a designated, properly labeled, and sealed container for halogenated organic waste. [27]* Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves) should also be disposed of as hazardous waste. [26]
Disposal Methods
-
Licensed Hazardous Waste Facility: The primary method for the disposal of brominated organic compounds is through a licensed hazardous waste facility. [28]* Incineration: Incineration at high temperatures in facilities equipped with appropriate emission controls is a common disposal method for halogenated organic waste. [28][29]* Neutralization: In some cases, specific chemical neutralization methods may be applicable, but this should only be performed by trained personnel following established protocols. [28]
Conclusion
The safe handling and storage of brominated oxadiazoles are not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By integrating the principles outlined in this guide—from understanding the inherent hazards to implementing robust safety protocols and being prepared for emergencies—researchers can confidently and safely explore the vast potential of this important class of compounds. A proactive and informed approach to safety is the bedrock upon which scientific innovation is built.
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- Chemical Compatibility D
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- Appendix K - Incomp
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Use of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole as a synthetic building block.
An In-Depth Technical Guide to 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: A Versatile Building Block in Modern Synthesis
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for ester and amide functionalities, a strategic replacement that often enhances metabolic stability and modulates target selectivity in drug candidates.[3][4] The inherent chemical stability of the oxadiazole ring, combined with its unique electronic properties, makes it a privileged scaffold in the design of novel therapeutics.[2][5] Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group transforms the stable oxadiazole core into a versatile electrophilic building block, enabling chemists to readily introduce the oxadiazole motif into a wide array of complex molecules through straightforward synthetic transformations.
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is paramount for its effective use. The key physicochemical properties and predicted spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrN₂O | [6] |
| Molecular Weight | 177.00 g/mol | N/A |
| Appearance | Solid | [6] |
| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | [6] |
| SMILES | BrCC1=NOC(C)=N1 | [6] |
Predicted Spectroscopic Data (as per related structures)[3]:
| ¹H NMR (400 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 4.6 - 4.8 | Singlet | -CH₂Br |
| ~ 2.6 | Singlet | -CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | |
| ~ 170 - 175 | C5 (ring carbon attached to -CH₃) | |
| ~ 165 - 170 | C3 (ring carbon attached to -CH₂Br) | |
| ~ 20 - 25 | -CH₂Br | |
| ~ 10 - 15 | -CH₃ | |
| Infrared (IR) Spectroscopy | ||
| Wavenumber (cm⁻¹) | Assignment | |
| ~ 2900 - 3000 | C-H stretch | |
| ~ 1600 - 1650 | C=N stretch | |
| ~ 1200 - 1300 | C-O stretch | |
| ~ 600 - 700 | C-Br stretch |
Synthesis of the Building Block
The synthesis of this compound can be achieved through established heterocyclic chemistry routes. A common and effective method involves the bromination of the corresponding methyl-substituted precursor, 3,5-dimethyl-1,2,4-oxadiazole, using a selective brominating agent like N-Bromosuccinimide (NBS) under radical initiation conditions.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis via Radical Bromination
Causality: This protocol utilizes a free-radical chain reaction. Azobisisobutyronitrile (AIBN) acts as a radical initiator, which upon heating, decomposes to form radicals that abstract a bromine atom from NBS. The resulting succinimidyl radical then abstracts a hydrogen from the methyl group at the 3-position of the oxadiazole, which is more activated than the 5-methyl group, leading to selective bromination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Core Reactivity: The Nucleophilic Substitution Pathway
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack. The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the oxadiazole ring. This allows for efficient displacement of the bromide ion—an excellent leaving group—by a wide variety of nucleophiles.
This reactivity provides a powerful and direct method for forging new carbon-heteroatom bonds (C-O, C-N, C-S), thereby enabling the covalent attachment of the 1,2,4-oxadiazole moiety to other molecular scaffolds.
Caption: General scheme for nucleophilic substitution reactions.
Applications in Molecular Elaboration
The straightforward nucleophilic substitution chemistry of this building block opens avenues for the synthesis of diverse molecular architectures.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Application Area |
| Oxygen | Phenols, Alcohols | Ether | Anti-inflammatory, Antiviral agents |
| Nitrogen | Primary/Secondary Amines, Anilines, Imidazoles | Amine | Anticancer, Antibacterial agents[7] |
| Sulfur | Thiols, Thiophenols | Thioether | Antifungal, Enzyme inhibitors[7] |
| Carbon | Cyanide, Malonates | Alkyl | Scaffold extension |
Experimental Protocol: General Procedure for N-Alkylation
Trustworthiness: This protocol is self-validating. The choice of a mild base like potassium carbonate is crucial to deprotonate the amine nucleophile without promoting side reactions or degradation of the oxadiazole ring. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sɴ2 reaction by solvating the cation of the base, leaving the anionic nucleophile highly reactive.
-
Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes, then add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction Execution: Allow the reaction to stir at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the desired N-alkylated product.
Utility in Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a key feature in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][8][9] The title building block serves as an efficient entry point for creating libraries of novel oxadiazole-containing compounds for high-throughput screening.
By reacting this compound with a diverse set of nucleophiles (e.g., from a corporate collection of amines or phenols), medicinal chemists can rapidly generate a large number of structurally related analogues. This parallel synthesis approach is fundamental to modern drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series.
Caption: Workflow from building block to lead optimization.
Conclusion
This compound is a high-value, versatile, and reactive building block for organic synthesis. Its utility is primarily centered on the facile nucleophilic displacement of its bromomethyl group, providing a robust and reliable method for incorporating the metabolically stable 1,2,4-oxadiazole scaffold into target molecules. This reactivity profile makes it an indispensable tool for professionals in drug discovery and materials science, enabling the efficient construction of novel chemical entities with diverse and valuable properties. The straightforward and well-understood reaction pathways associated with this building block ensure its continued and widespread application in the advancement of chemical and pharmaceutical research.
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Methodological & Application
Application Notes & Protocols: Modern Cyclization Strategies for the 1,2,4-Oxadiazole Scaffold
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Ring in Medicinal Chemistry
The 1,2,4-oxadiazole is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its prevalence stems from its role as a highly effective bioisostere for amide and ester functionalities.[3][4][5][6] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a rigid, aromatic linker to orient substituents for optimal binding to biological targets.[4][5] The inherent chemical and thermal stability of the oxadiazole ring further contributes to its utility as a privileged scaffold in drug design.[4]
Numerous compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] Marketed drugs such as Ataluren, used in the treatment of cystic fibrosis, feature this critical moiety, underscoring its therapeutic relevance.[4]
This guide provides an in-depth exploration of the most robust and widely adopted cyclization methods for constructing the 1,2,4-oxadiazole ring. We will delve into the mechanistic underpinnings of each strategy, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategy I: Acylation and Cyclodehydration of Amidoximes
The most traditional and perhaps most versatile route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[7][8][9] This [4+1] approach involves four atoms from the amidoxime precursor and one carbon atom from an acylating agent.[10] The process can be performed in two distinct steps with the isolation of the O-acyl amidoxime intermediate or as a more streamlined one-pot procedure.
Mechanism Overview
The reaction proceeds via nucleophilic attack of the amidoxime's hydroxylamine nitrogen onto an activated carbonyl compound (e.g., an acyl chloride, anhydride, or activated carboxylic acid) to form an O-acyl amidoxime. This intermediate is then induced to undergo intramolecular cyclization with the elimination of a water molecule, typically under thermal conditions or with the aid of a dehydrating agent or catalyst, to yield the aromatic 1,2,4-oxadiazole ring.
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Application Note & Protocol: High-Purity Isolation of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole via Automated Flash Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This comprehensive guide details a robust methodology for the purification of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, a reactive and valuable building block in medicinal chemistry. The protocol leverages automated flash column chromatography, a technique offering superior resolution and efficiency over traditional gravity-fed methods. This document provides a foundational understanding of the compound's characteristics, a meticulously designed purification workflow, and the scientific rationale underpinning each procedural step. The presented protocol is designed to be a self-validating system, ensuring reproducible and high-purity outcomes.
Introduction: The Significance of Purified this compound
The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] The title compound, this compound, is a particularly versatile intermediate due to the presence of a reactive bromomethyl group, which serves as a handle for introducing further molecular complexity through nucleophilic substitution and cross-coupling reactions.[1][3] The purity of this intermediate is paramount, as residual impurities from its synthesis can lead to unwanted side reactions, complicate reaction monitoring, and ultimately compromise the integrity of the final active pharmaceutical ingredient.
This application note addresses the critical need for a reliable purification strategy for this compound, focusing on the principles and practical application of normal-phase flash column chromatography.
Physicochemical Properties and Stability Considerations
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. The 1,2,4-oxadiazole ring is generally thermally and chemically stable.[4] However, the bromomethyl group introduces a degree of lability.
Key Considerations:
-
Polarity: The presence of the oxadiazole ring imparts a degree of polarity to the molecule.[4][5] This polarity dictates its interaction with the stationary phase and its solubility in various organic solvents.
-
Reactivity: The bromomethyl group is a potent electrophile and can be susceptible to degradation, particularly in the presence of nucleophiles or under basic conditions.[6] Therefore, the purification should be conducted under neutral conditions and at ambient temperature.
-
Stability: While the oxadiazole ring itself is stable, the overall molecule's stability can be influenced by the pH. Studies on similar 1,2,4-oxadiazole derivatives have shown maximum stability in a pH range of 3-5.[7] Acidic or basic conditions can promote ring opening.[7]
Materials and Methods
This section outlines the necessary equipment and reagents for the successful purification of this compound.
| Category | Item | Specification |
| Instrumentation | Automated Flash Chromatography System | Equipped with a UV-Vis detector and fraction collector |
| Rotary Evaporator | For solvent removal post-purification | |
| Chromatography Consumables | Pre-packed Silica Gel Cartridge | Normal-phase, 40-63 µm particle size |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F254 | |
| Chemicals & Reagents | Crude this compound | From synthesis |
| Hexane | HPLC grade | |
| Ethyl Acetate | HPLC grade | |
| Dichloromethane | HPLC grade (for sample loading) |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is the most critical parameter in achieving successful chromatographic separation.[8][9] TLC is an indispensable tool for rapidly screening and optimizing the solvent system.
Procedure:
-
Prepare several developing chambers with different ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate). Suggested starting ratios: 95:5, 90:10, 85:15, and 80:20 (hexane:ethyl acetate).
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Objective: Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[6][8] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Column Chromatography: The Purification Workflow
The following workflow is based on an automated flash chromatography system.
Workflow Diagram:
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Recrystallization procedure for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole.
Application Note & Protocol
Topic: High-Purity Recovery of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream applications. This document provides a comprehensive, field-tested protocol for the purification of crude this compound by recrystallization. We delve into the causal reasoning behind solvent selection, temperature control, and handling procedures to ensure a robust, repeatable, and safe purification process that consistently yields high-purity material.
Introduction: The Imperative for Purity
The 1,2,4-oxadiazole moiety is a well-established pharmacophore present in a range of biologically active compounds.[2][3] The bromomethyl group attached to this scaffold serves as a reactive handle for introducing the oxadiazole core into larger, more complex molecules. However, the inherent reactivity of the bromomethyl group also makes the compound susceptible to degradation and the formation of impurities, particularly under elevated temperatures or in the presence of nucleophiles.[4] Consequently, a reliable purification method is not just beneficial but essential for ensuring the integrity of subsequent synthetic steps and the validity of biological screening results. Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[5][6] By carefully selecting a solvent system, one can dissolve the impure compound at a high temperature and allow the desired material to crystallize in a pure form upon cooling, leaving impurities behind in the solution.
Safety & Handling: A Self-Validating System
Due to the chemical nature of the target compound, stringent safety protocols are mandatory. The presence of a bromomethyl group suggests potential lachrymatory and alkylating properties.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[7][8] All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Hazard Profile: this compound is classified as harmful if swallowed and can cause serious eye damage.[10] Avoid contact with skin and eyes.
-
Waste Disposal: All solvent waste (mother liquor) and contaminated materials must be disposed of in a designated, labeled hazardous waste container according to institutional and local regulations.[7]
Recrystallization Protocol: Theory and Practice
The Causality of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this procedure should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: It must completely dissolve the crude this compound near the solvent's boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at or below room temperature to maximize recovery.[4][11]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should have a relatively low boiling point for easy removal during the final drying step.
For this compound, a mixed solvent system of isopropanol and water is highly effective. The compound is soluble in hot isopropanol, while water acts as an anti-solvent, reducing the compound's solubility as the solution cools, thereby inducing crystallization.[4]
| Solvent System | Role | Rationale | Boiling Point (°C) |
| Isopropanol (IPA) | Primary Solvent | Dissolves the oxadiazole derivative effectively at elevated temperatures. | 82.6 |
| Deionized Water | Anti-Solvent | Compound is insoluble in water; its addition promotes precipitation upon cooling. | 100 |
Step-by-Step Experimental Protocol
Materials & Equipment:
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (appropriate sizes)
-
Hotplate with magnetic stirring
-
Buchner Funnel and Filter Flask
-
Filter Paper (Whatman Grade 1 or equivalent)
-
Glass Stir Rod
-
Ice Bath
-
Vacuum Oven or Desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat a mixture of isopropanol and water (approx. 9:1 v/v) to a gentle boil. Add the minimum amount of the hot solvent mixture to the crude solid needed to fully dissolve it with stirring.[5] Expertise Note: Using the absolute minimum volume of hot solvent is critical for maximizing the final yield. An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4][12]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring the solution through.[5][12]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4] Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5] Ensure the filter paper is wetted with a small amount of the cold isopropanol/water solvent mixture before pouring the crystal slurry.
-
Washing: Wash the collected crystals (the "filter cake") with a small volume of ice-cold isopropanol/water. Trustworthiness Note: The wash solvent must be ice-cold to minimize re-dissolving the purified product.[11] Two small washes are more effective than one large wash.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably under vacuum. The final product should be a white to off-white crystalline solid.[13]
Visualization of the Recrystallization Workflow
The following diagram outlines the logical flow of the purification process, from crude material to the final, high-purity product.
Sources
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Application Notes and Protocols for Modifying Molecular Frameworks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Art and Science of Molecular Architecture in Drug Discovery
In the intricate world of medicinal chemistry, the molecular framework of a compound is the very essence of its biological activity. This core structure, or scaffold, dictates the three-dimensional arrangement of functional groups, governing how a molecule interacts with its biological target.[1][2] The journey from a preliminary "hit" to a viable drug candidate is rarely a straight path; it is an iterative process of molecular refinement, where the modification of the molecular framework is a paramount strategy. This guide, intended for researchers, scientists, and drug development professionals, delves into the key strategies and synthetic protocols for intelligently modifying molecular frameworks to optimize potency, selectivity, and pharmacokinetic properties.
The rationale behind modifying a molecular framework is multifaceted. It can be a strategic maneuver to escape the intellectual property landscape, to improve synthetic accessibility, or to rectify liabilities in a promising lead compound, such as poor metabolic stability or off-target toxicity.[3][4] This process is not a random substitution but a rational design approach grounded in the principles of structure-activity relationships (SAR). By understanding how changes in the scaffold affect biological activity, medicinal chemists can navigate the vast chemical space to discover novel and improved therapeutic agents.
This document provides a comprehensive overview of three cornerstone strategies in molecular framework modification: Bioisosterism , Scaffold Hopping , and the leveraging of Privileged Structures . Each section will not only detail the conceptual underpinnings of these approaches but will also provide detailed, field-proven synthetic protocols for their practical implementation.
Core Strategies for Molecular Framework Modification
Bioisosterism: The Principle of "Similar but Different"
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group or a whole substructure with another that possesses similar physical and chemical properties, with the aim of retaining or enhancing biological activity while improving other drug-like properties.[2][5] The concept has evolved from the classical understanding of isosteres having the same number of atoms and valence electrons to the more nuanced non-classical bioisosteres, which may have different numbers of atoms but still produce a similar biological effect.[5][6]
The strategic application of bioisosterism can lead to significant improvements in a drug candidate's profile, including:
-
Enhanced Potency and Selectivity: By subtly altering steric and electronic properties.
-
Improved Pharmacokinetics: Modifying properties like solubility, lipophilicity, and metabolic stability.[4]
-
Reduced Toxicity: By replacing a toxic or metabolically labile functional group.
-
Novel Intellectual Property: Creating new chemical entities with distinct structures.
A classic example of bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole. The tetrazole ring can mimic the acidity and hydrogen bonding capabilities of the carboxylic acid but is often more metabolically stable and can exhibit better oral bioavailability.[2] Another common example is the replacement of an amide bond with a 1,2,3-triazole, which can be readily synthesized via "click chemistry" and is resistant to proteolytic cleavage.[7][8]
Protocol 1: Bioisosteric Replacement of an Amide with a 1,2,3-Triazole via Click Chemistry
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to replace an amide linkage with a more stable 1,2,3-triazole ring.[9][10]
Materials:
-
Alkyne-containing fragment (1.0 equiv)
-
Azide-containing fragment (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-containing fragment (1.0 equiv) and the azide-containing fragment (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.
-
Reaction Initiation: To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Validation:
-
Structural Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the compound should be determined by HPLC.
-
Biological Evaluation: The biological activity of the newly synthesized triazole-containing compound should be assessed in a relevant assay and compared to the parent amide-containing molecule to validate the bioisosteric replacement.
Scaffold Hopping: A Leap into New Chemical Space
Scaffold hopping is a more adventurous strategy that involves replacing the central core or scaffold of a molecule with a structurally distinct one, while aiming to maintain the original biological activity.[3][4] This technique is particularly valuable for escaping patent-protected chemical space, improving physicochemical properties, or discovering entirely new classes of compounds with the same biological function.[3]
Scaffold hopping can be approached in several ways:
-
Fragment-based hopping: Replacing a key fragment of the original scaffold with a different one that maintains the necessary interactions with the target.
-
Topology-based hopping: Focusing on maintaining the three-dimensional arrangement of key functional groups, even with a completely different core structure.
-
De novo design: Using computational methods to design entirely new scaffolds that fit the binding site of the target protein.
Successful scaffold hopping often relies on a deep understanding of the structure-activity relationship of the original compound series and the use of computational tools to identify or design new scaffolds with similar pharmacophoric features.
Protocol 2: Scaffold Hopping via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it highly suitable for scaffold hopping strategies where a new aryl or heteroaryl core is introduced.[11][12][13][14] This protocol provides a general procedure for the synthesis of a biaryl scaffold, a common motif in many drug molecules.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 equiv), the aryl boronic acid (1.2 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Validation:
-
Structural Confirmation: Confirm the structure of the new scaffold by ¹H NMR, ¹³C NMR, and HRMS.
-
Purity Analysis: Assess the purity of the final compound using HPLC.
-
Comparative Biological Assay: Evaluate the biological activity of the new scaffold-hopped compound and compare it to the original lead compound to determine the success of the scaffold hop in retaining or improving activity.
Privileged Structures: Harnessing Nature's Preferred Scaffolds
Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[15] These scaffolds are frequently found in natural products and approved drugs, suggesting they possess favorable drug-like properties and a pre-validated ability to interact with biological systems.[16]
Examples of privileged structures include benzodiazepines, dihydropyridines, and various nitrogen-containing heterocycles. By using a privileged structure as a starting point, medicinal chemists can create libraries of compounds that have a higher probability of exhibiting biological activity.[15]
The use of privileged structures in drug discovery offers several advantages:
-
Higher Hit Rates in Screening: Libraries based on privileged structures often yield a higher number of active compounds.
-
Favorable ADMET Properties: These scaffolds have often been evolutionarily selected or clinically validated to have good absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Synthetic Tractability: Many privileged structures have well-established synthetic routes, allowing for the efficient generation of analogs.
Protocol 3: Synthesis of a Privileged Benzimidazole Scaffold
The benzimidazole scaffold is a classic example of a privileged structure found in numerous pharmaceuticals. This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine derivative (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone, or air)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 equiv) in the chosen solvent.
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. In many cases, the reaction can be open to the air, which acts as the oxidant. For less reactive substrates, an oxidizing agent like sodium metabisulfite can be added.
-
Reaction Monitoring: Monitor the formation of the benzimidazole product by TLC or LC-MS. The reaction is often accompanied by a color change.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Validation:
-
Structural Verification: The identity of the synthesized benzimidazole should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
Purity Determination: The purity of the compound should be established by HPLC.
-
Library Generation and Screening: This protocol can be adapted for parallel synthesis to generate a library of 2-substituted benzimidazoles, which can then be screened against a panel of biological targets to identify new bioactive compounds.
Advanced Synthetic Methodologies for Framework Modification
Modern medicinal chemistry relies on a diverse toolbox of synthetic reactions to achieve the desired molecular modifications. The following are some of the most powerful and widely used reactions for altering molecular frameworks:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, essential for synthesizing aryl amines and amides.[17][18][19][20][21]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, providing access to diaryl ethers, anilines, and thioethers.[22][23][24]
-
Ring-Closing Metathesis (RCM): A powerful reaction for the synthesis of cyclic compounds, including macrocycles, which are of growing interest in drug discovery.[25][26][27][28][29]
-
Multi-component Reactions (MCRs): Reactions in which three or more reactants combine in a single step to form a complex product, ideal for generating diverse libraries of compounds.[30][31]
-
Late-Stage Functionalization (LSF): The introduction of functional groups into a complex molecule at a late stage of the synthesis, allowing for rapid exploration of SAR without the need for de novo synthesis.[32][33]
-
Solid-Phase Synthesis: A technique where molecules are built on a solid support, facilitating purification and automation, particularly useful for library synthesis.[34][35][36][37][38]
Data Presentation and Workflow Visualization
The systematic modification of molecular frameworks generates a wealth of data. The effective presentation of this data is crucial for understanding structure-activity relationships and guiding further optimization efforts.
Table 1: Example of SAR Data from Scaffold Hopping
| Compound ID | Scaffold | R¹ | R² | IC₅₀ (nM) | Metabolic Stability (t½, min) |
| Lead-01 | Quinoline | H | OMe | 50 | 15 |
| SH-01 | Benzimidazole | H | OMe | 75 | 45 |
| SH-02 | Indole | H | OMe | 120 | 30 |
| SH-03 | Benzimidazole | Cl | OMe | 40 | 55 |
| SH-04 | Benzimidazole | H | CF₃ | 90 | 60 |
Diagram 1: Conceptual Workflow for Scaffold Hopping
Caption: A generalized workflow for a scaffold hopping campaign.
Diagram 2: Bioisosteric Replacement Strategy
Caption: The logical flow of a bioisosteric replacement strategy.
Conclusion
The modification of molecular frameworks is a critical and creative endeavor in the field of medicinal chemistry. The strategies of bioisosterism, scaffold hopping, and the use of privileged structures, underpinned by a powerful arsenal of synthetic methodologies, provide the tools necessary to transform a promising but flawed lead compound into a potential therapeutic. This guide has provided an overview of these key concepts and offered detailed protocols to serve as a starting point for their practical application. As our understanding of molecular recognition and synthetic chemistry continues to evolve, so too will our ability to rationally design and construct novel molecular architectures with enhanced therapeutic potential.
References
- Zhang, W. Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Combinatorial Chemistry & High Throughput Screening. 2007, 10(3), 219-229.
- Meanwell, N. A. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]
- Zhang, W. Fluorous-enhanced multicomponent reactions for making drug-like library scaffolds.
- Hein, C. D., Liu, X. M., & Wang, D. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Theranostics. [Link]
- D'Souza, D. M., & Müller, T. J. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry - An Asian Journal. [Link]
- Crimmins, M. T., & Brown, B. H. Synthesis of a Ribose-Incorporating Medium Ring Scaffold via a Challenging Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry. [Link]
- Verma, S. Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]
- Ozzy, T. Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research. [Link]
- Schneider, G. Scaffold hopping from natural products to synthetic mimetics by holistic molecular similarity.
- O'Hara, F., et al. Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Molecular Sciences. [Link]
- G. S. C. Kumar, et al. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
- Mahmoud, A. R. Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
- Ghose, A., et al. Amide Bond Bioisosteres: Strategies, Synthesis and Successes.
- Sharma, P., & Brown, D. G. Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Science. [Link]
- SpiroChem. Solid Phase Synthesis. SpiroChem. [Link]
- Yang, Z., et al. The Synthesis of Amide and its Bioisosteres. Bentham Science. [Link]
- Schneider, G., et al. Scaffold hopping from synthetic RXR modulators by virtual screening and de novo design. Future Science OA. [Link]
- Wikipedia.
- Semantic Scholar. Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Semantic Scholar. [Link]
- Maloney, K. M., & Grote, T. Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development. [Link]
- El-Sayed, N. N. E. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. [Link]
- Hartwig, J. F., et al.
- Maloney, K. M., & Grote, T. Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions.
- Kumar, A., & Shaw, A. K. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
- Böhm, H. J., Flohr, A., & Stahl, M. Scaffold hopping. Drug Discovery Today: Technologies. [Link]
- Wikipedia.
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- Cambridge MedChem Consulting. Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
- ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Wang, J., et al. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B. [Link]
- Nielsen, T. E. New Methodology for the Medium Scale Solid-Phase Synthesis of Small Drug Molecules. DTU Orbit. [Link]
- Bonkowski, B., et al. Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
- Schneider, G. Natural product‐inspired scaffold hopping.
- Lindh, J., et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Jaman, Z. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Langdon, S. R., Brown, N., & Blagg, J. Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Kashani, S. K., Jessiman, J. E., & Vilela, F.
- ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. ChemSpeed. [Link]
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Application Note: Synthesizing Enzyme Inhibitors via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
<_
_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise inhibition of enzyme activity or modulation of receptor function is a cornerstone of modern drug discovery. The ability to rapidly synthesize and screen diverse libraries of potential inhibitors or ligands is critical for identifying potent and selective therapeutic candidates. Among the synthetic methodologies available, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and versatile tool.[1][2] Introduced by Sharpless and colleagues, this reaction's high efficiency, modularity, mild reaction conditions, and bio-orthogonality make it exceptionally well-suited for constructing libraries of complex molecules from simpler building blocks.[1][3]
This guide provides a detailed overview and validated protocols for the application of CuAAC in the synthesis and evaluation of enzyme inhibitors. We will use a Fragment-Based Drug Discovery (FBDD) approach as a framework, where low-affinity fragments are identified and then linked together to create high-affinity ligands.[4][5] CuAAC serves as the ideal ligation strategy to connect a molecular scaffold (bearing an alkyne) with a library of diverse fragments (bearing azides).
Section 1: Scientific Principles and Strategy
The CuAAC reaction joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7][8] The triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable isostere for amide bonds, often participating in hydrogen bonding and dipole interactions with the target protein, thus contributing to binding affinity.[9]
A key challenge in CuAAC is maintaining the catalytic Cu(I) oxidation state, which is unstable in aqueous and aerobic conditions.[10] This is overcome by using a chelating ligand that protects the copper ion from oxidation.[11] Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand for organic solvents, while water-soluble alternatives like THPTA are preferred for biological applications.[10][12][13]
Our strategy involves a modular, FBDD approach:
-
Synthesize a Scaffold: A core molecule, designed to have a weak affinity for a general feature of the target enzyme class (e.g., a protease active site), is functionalized with a terminal alkyne. This is our "anchor" fragment.
-
Assemble a Fragment Library: A diverse collection of small molecules is functionalized with azide groups. These fragments will explore the chemical space around the anchor binding site.
-
Click Ligation: The alkyne-scaffold is systematically reacted with each azide-fragment using CuAAC to generate a library of candidate inhibitors.
-
Biological Evaluation: The synthesized library is screened for inhibitory activity against the target enzyme to identify promising leads.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General workflow for inhibitor synthesis using CuAAC."
Section 2: Synthesis and Purification Protocols
These protocols provide a representative workflow. Molar equivalents and reaction times should be optimized for specific substrates.
Protocol 2.1: CuAAC Synthesis of a Candidate Inhibitor
This protocol describes the "click" reaction between an alkyne-functionalized scaffold and an azide-containing fragment.
Materials & Reagents:
-
Alkyne-functionalized scaffold (e.g., Propargyl-Glycine derivative)
-
Azide-fragment (e.g., Benzyl azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Dimethyl sulfoxide (DMSO) / tert-Butanol (1:1 v/v)
-
Deionized Water
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup: In a clean vial, add the following in order:
-
100 µL of Alkyne-Scaffold solution (10 µmol, 1.0 eq).
-
100 µL of Azide-Fragment solution (12 µmol, 1.2 eq).
-
800 µL of DMSO/t-BuOH solvent.
-
-
Catalyst Premix: In a separate microfuge tube, mix 10 µL of the 10 mM CuSO₄ solution with 10 µL of the 10 mM TBTA solution. Vortex briefly. This pre-complexation is crucial for ligand efficiency.[10][11]
-
Add Catalyst: Add the 20 µL of the CuSO₄/TBTA premix to the main reaction vial (final copper concentration: ~0.1 mM).
-
Initiate Reaction: Add 50 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture (final concentration: ~5 mM).[14]
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2.2: Purification by Preparative HPLC
Purification is essential to remove unreacted starting materials, catalyst, and byproducts before biological testing.
Equipment & Solvents:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Procedure:
-
Sample Preparation: Quench the reaction mixture by adding 1 mL of water. Filter the diluted sample through a 0.45 µm syringe filter to remove any precipitated salts.
-
Method Development: On an analytical scale, develop a gradient method to separate the product from impurities. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Preparative Run: Scale up the injection volume for the preparative column. Run the developed gradient method.
-
Fraction Collection: Collect fractions corresponding to the product peak, identified by its retention time and UV absorbance.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified triazole product.
Section 3: Biological Evaluation Protocol
Once a library of pure compounds is generated, they must be tested for their ability to inhibit the target enzyme.
Protocol 3.1: Protease Inhibition Assay (Fluorescence-Based)
This protocol is a general method for determining the inhibitory potency (IC₅₀) of synthesized compounds against a protease using a fluorogenic substrate.[15]
Materials & Reagents:
-
Purified target protease.
-
Fluorogenic peptide substrate (e.g., FITC-Casein or a specific quenched-peptide substrate).[16][17]
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.2).[16]
-
Synthesized inhibitor compounds dissolved in 100% DMSO (e.g., 10 mM stock).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of each inhibitor compound. For an 11-point curve, perform a 1:3 serial dilution in 100% DMSO, starting from your 10 mM stock. This creates a range of concentrations to test.
-
Plate Setup:
-
Add 2 µL of each diluted inhibitor concentration to triplicate wells of the 96-well plate.
-
For "No Inhibitor" (100% activity) controls, add 2 µL of 100% DMSO.
-
For "No Enzyme" (background) controls, add 2 µL of 100% DMSO.
-
-
Enzyme Addition: Add 98 µL of protease solution (pre-diluted to an optimal concentration in Assay Buffer) to all wells except the "No Enzyme" controls. To these, add 98 µL of Assay Buffer alone.
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate (pre-diluted in Assay Buffer) to all wells to start the reaction. The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes using the correct excitation/emission wavelengths for the fluorophore.[16][18]
Section 4: Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19][20] It is a standard measure of inhibitor potency.[21]
Data Analysis Steps:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (rate) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Normalize Data:
-
Subtract the average rate of the "No Enzyme" wells from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
-
Generate IC₅₀ Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[19] The IC₅₀ is the concentration at the inflection point of this curve.
dot graph G { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Example of a dose-response curve to determine IC50."
Example Data Table:
| Compound ID | Scaffold | Fragment R-Group | IC₅₀ (µM) |
| INH-001 | Propargyl-Gly | Phenyl | 52.3 |
| INH-002 | Propargyl-Gly | 4-Fluorophenyl | 25.1 |
| INH-003 | Propargyl-Gly | 3,4-Dichlorophenyl | 8.7 |
| INH-004 | Propargyl-Gly | Naphthyl | 15.4 |
This data is for illustrative purposes only.
The IC₅₀ values guide the structure-activity relationship (SAR) analysis. In the example table, adding electron-withdrawing groups to the phenyl ring (INH-002, INH-003) improves potency, providing a clear direction for the next round of inhibitor design and synthesis.
References
- Davidson College. (n.d.). IC50 Determination. EdX.
- Zhang, W., et al. (2024). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery.
- Inamdar, S., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Health Sciences.
- Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50).
- Gao, C., et al. (2014). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews.
- Al-Awadhi, F., et al. (2022). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Chemical Biology.
- Jiang, H., et al. (2020). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules.
- Kumar, A., et al. (2023). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research.
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
- Neochim, S., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.
- Golas, P. L., & Matyjaszewski, K. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Chemistry–An Asian Journal.
- Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
- Copeland, R. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- JoVE. (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity.
- Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube.
- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
- Request PDF. (2025). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update.
- Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Drug Hunter. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- ConnectSci. (2013). Fragment-Based Drug Discovery. Australian Journal of Chemistry.
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Fokin, V. V., & Finn, M. G. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
Sources
- 1. tandfonline.com [tandfonline.com]
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- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
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Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its value stems from its role as a bioisosteric replacement for amide and ester functionalities, a strategy frequently employed to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[2][3] The unique electronic properties and structural rigidity of the oxadiazole core contribute to its ability to engage in specific molecular interactions within biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5]
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is a particularly useful building block for the synthesis of novel drug candidates. The presence of a reactive bromomethyl group at the 3-position provides a convenient handle for introducing the 5-methyl-1,2,4-oxadiazole moiety onto various nucleophilic scaffolds through alkylation reactions. This allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening.
These application notes provide detailed protocols and technical insights for performing N-, O-, and S-alkylation reactions using this compound, enabling researchers to efficiently incorporate this valuable pharmacophore into their drug discovery programs.
Core Principles of Alkylation with this compound
The primary mode of reaction for this compound is a nucleophilic substitution (SN2) reaction. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom and the 1,2,4-oxadiazole ring. This facilitates the attack by a wide range of nucleophiles, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
The 1,2,4-oxadiazole ring itself is generally stable under typical alkylation conditions. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. Weaker bases are often sufficient to deprotonate the nucleophile without promoting degradation of the starting material or product.
Figure 1. General workflow for the alkylation of nucleophiles using this compound.
Protocols for Alkylation Reactions
The following protocols are provided as a general guideline and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.
N-Alkylation of Amines and Amides
N-alkylation is a common strategy for modifying the properties of amine- and amide-containing compounds. The introduction of the 5-methyl-1,2,4-oxadiazole methyl group can impact basicity, lipophilicity, and receptor binding affinity.
Experimental Protocol: N-Alkylation of a Primary Amine
-
Preparation: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a mild base (1.1-1.5 eq.).
-
Reagent Addition: this compound (1.0-1.2 eq.) is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | K₂CO₃, Cs₂CO₃ | Acetonitrile | 25-50 | 2-6 |
| Secondary Aliphatic Amine | K₂CO₃, DIPEA | DMF | 25-60 | 4-12 |
| Aniline | K₂CO₃, NaH | DMF | 50-80 | 6-18 |
| Indole/Imidazole | NaH, K₂CO₃ | THF, DMF | 0-25 | 1-4 |
| Amide/Lactam | NaH, KHMDS | THF, DMF | 0-25 | 2-8 |
Table 1. Recommended starting conditions for N-alkylation reactions.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. For simple amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less nucleophilic amines (e.g., anilines) or amides, a stronger base like sodium hydride (NaH) may be necessary to achieve complete deprotonation. The use of hindered organic bases like N,N-diisopropylethylamine (DIPEA) can be advantageous in minimizing side reactions.
-
Solvent: Polar aprotic solvents like acetonitrile, DMF, and THF are generally preferred as they effectively solvate the ions involved in the reaction and do not interfere with the nucleophilic substitution.
-
Temperature: Many N-alkylation reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required to drive the reaction to completion.
O-Alkylation of Phenols and Alcohols
O-alkylation is used to synthesize ethers, which can act as stable linkers or modify the hydrogen-bonding properties of a molecule. Phenols are generally more acidic than aliphatic alcohols and can be deprotonated with weaker bases.
Experimental Protocol: O-Alkylation of a Phenol
-
Preparation: To a solution of the phenol (1.0 eq.) in DMF is added potassium carbonate (1.5 eq.).
-
Reagent Addition: this compound (1.1 eq.) is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for 4-12 hours.
-
Work-up and Purification: Follow the same procedure as for N-alkylation.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25-60 | 4-12 |
| Aliphatic Alcohol | NaH | THF, DMF | 0-25 | 2-8 |
| Carboxylic Acid | K₂CO₃, Cs₂CO₃ | DMF | 25-50 | 3-6 |
Table 2. Recommended starting conditions for O-alkylation reactions.
Causality Behind Experimental Choices:
-
Base for Phenols vs. Alcohols: The higher acidity of phenols (pKa ~10) allows for the use of milder bases like K₂CO₃. In contrast, aliphatic alcohols (pKa ~16-18) require a much stronger base, such as NaH, for efficient deprotonation.
-
Carboxylic Acids: Carboxylic acids can be readily converted to their corresponding esters via alkylation of the carboxylate salt, which is easily formed with a base like K₂CO₃.
S-Alkylation of Thiols
S-alkylation is a straightforward method for preparing thioethers. Thiols are generally excellent nucleophiles and can often be alkylated under mild conditions.
Experimental Protocol: S-Alkylation of a Thiol
-
Preparation: To a solution of the thiol (1.0 eq.) in ethanol or THF is added a base such as sodium ethoxide or potassium carbonate (1.1 eq.).
-
Reagent Addition: this compound (1.0 eq.) is added dropwise at room temperature.
-
Reaction: The reaction is typically rapid and is stirred for 1-3 hours at room temperature.
-
Work-up and Purification: Follow the same procedure as for N-alkylation.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Thiol (Aliphatic or Aromatic) | K₂CO₃, Et₃N | Ethanol, THF, Acetonitrile | 25 | 1-3 |
Table 3. Recommended starting conditions for S-alkylation reactions.
Causality Behind Experimental Choices:
-
High Nucleophilicity of Thiols: The high nucleophilicity and acidity of the S-H bond mean that S-alkylation reactions are often fast and high-yielding, even with mild bases and at room temperature.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reactivity of the nucleophile. 3. Steric hindrance. | 1. Use a stronger base (e.g., NaH). 2. Increase the reaction temperature and/or time. 3. Use a more polar solvent (e.g., DMF). |
| Formation of Multiple Products | 1. Over-alkylation (e.g., dialkylation of a primary amine). 2. Alkylation at multiple sites in the molecule. | 1. Use a stoichiometric amount or slight excess of the nucleophile. Add the alkylating agent slowly. 2. Employ protecting groups for other nucleophilic sites. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too strong or incompatible. | 1. Lower the reaction temperature. 2. Use a milder base. |
Visualization of Experimental Workflow
Figure 2. A generalized experimental workflow for alkylation reactions.
References
- Pace, A., Pibiri, I., Piccionello, A. P., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. TARGETS in Heterocyclic Systems, 24, 377-405. [Link]
- de la Torre, B. G., & Albericio, F. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 13(15), 1367–1383. [Link]
- Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4439–4457. [Link]
- Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014).[1][2][4]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
- Request PDF. (2014).
- Yeşil, S., Kılıç, F., Erol, K., & Dalkara, S. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 2978–2986. [Link]
Sources
Navigating Nucleophilic Substitution on 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: A Guide for Synthetic and Medicinal Chemists
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities. The strategic introduction of a reactive handle, such as a bromomethyl group at the 3-position of the 5-methyl-1,2,4-oxadiazole core, furnishes a powerful electrophilic building block. This guide provides an in-depth exploration of the nucleophilic substitution reactions on 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
The Underlying Chemistry: A Mechanistic Perspective
The reactivity of this compound in nucleophilic substitution is primarily governed by the principles of an SN2 (Substitution Nucleophilic Bimolecular) reaction. The carbon of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the 1,2,4-oxadiazole ring. This renders it susceptible to attack by a wide array of nucleophiles.
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. This is analogous to the well-studied reactivity of benzylic halides, where the adjacent aromatic ring stabilizes the transition state. In the case of our substrate, the 1,2,4-oxadiazole ring provides similar electronic stabilization to the transition state, facilitating the substitution process.
Given that the substrate is a primary halide, the SN2 pathway is strongly favored over SN1, which would involve the formation of a less stable primary carbocation. The reaction rate is therefore dependent on the concentration of both the substrate and the nucleophile.
Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.
Application Notes: The Synthetic Utility in Drug Discovery
The derivatives synthesized from this compound are of significant interest in drug discovery. The ability to readily introduce diverse functionalities allows for the rapid generation of compound libraries for screening against various biological targets. Recent patents highlight the importance of substituted 1,2,4-oxadiazole derivatives in the development of new therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.
The introduction of amine, ether, and thioether linkages via nucleophilic substitution can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the identification of promising drug candidates.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended synthesis. Anhydrous solvents should be used when necessary, particularly when working with strong bases.
-
Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to perform the experiment under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
-
Purification: Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-((Dialkylamino)methyl)-5-methyl-1,2,4-oxadiazole Derivatives
This protocol describes a general procedure for the reaction with secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, diethylamine)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (TEA))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the secondary amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-((dialkylamino)methyl)-5-methyl-1,2,4-oxadiazole.
| Nucleophile (Secondary Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | ACN | K2CO3 | 80 | 4 | ~85 |
| Morpholine | DMF | K2CO3 | 60 | 6 | ~80 |
| Diethylamine | THF | TEA | RT | 12 | ~75 |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale.
Protocol 2: Synthesis of 3-((Arylthio)methyl)-5-methyl-1,2,4-oxadiazole Derivatives
This protocol provides a general method for the reaction with thiophenols.
Materials:
-
This compound
-
Thiophenol derivative
-
Anhydrous solvent (e.g., DMF, ACN)
-
Base (e.g., K2CO3, Sodium hydride (NaH))
-
EtOAc
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the thiophenol derivative (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC.
-
After the reaction is complete, quench with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-((arylthio)methyl)-5-methyl-1,2,4-oxadiazole.
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | DMF | K2CO3 | RT | 8 | ~90 |
| 4-Methylthiophenol | ACN | K2CO3 | 50 | 6 | ~88 |
| 4-Chlorothiophenol | DMF | NaH | RT | 4 | ~92 |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale.
Protocol 3: Synthesis of 3-((Alkoxy)methyl)-5-methyl-1,2,4-oxadiazole Derivatives
This protocol outlines a general procedure for the reaction with alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Anhydrous solvent (e.g., the corresponding alcohol, THF, DMF)
-
Strong base (e.g., NaH, Sodium methoxide (NaOMe))
-
EtOAc
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the alcohol (used as solvent or dissolved in an anhydrous solvent), add the strong base (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-((alkoxy)methyl)-5-methyl-1,2,4-oxadiazole.
| Nucleophile (Alcohol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Methanol | NaOMe | Reflux | 6 | ~70 |
| Ethanol | Ethanol | NaH | Reflux | 8 | ~65 |
| Benzyl alcohol | THF | NaH | 60 | 12 | ~75 |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale.
References
- Hassan, A., Khan, A. H., Saleem, F., Ahmad, H., & Khan, K. M. (2022). A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021).
- Hunt, I. (n.d.). Chapter 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- Hassan, A., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
- Almirante, N., et al. (2010). Novel oxadiazole derivatives and their medical use.
- Student Doctor Network. (2009). SN2 reaction: faster with allylic and benzylic halides? Student Doctor Network Forums. [Link]
- Glasp. (2023). Allylic and Benzylic Halides - SN1
Application Note: A Robust HPLC Method for Purity Analysis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Abstract
This application note details a selective and robust high-performance liquid chromatography (HPLC) method for the purity determination of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in drug development and manufacturing. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. All protocols are designed to be self-validating, adhering to the principles outlined in ICH and USP guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the oxadiazole ring in various pharmacologically active molecules.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of small molecules, offering high resolution and sensitivity.[3][4] This document provides a comprehensive guide to a validated HPLC method for the purity analysis of this compound.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | Sigma-Aldrich | |
| Molecular Formula | C₄H₅BrN₂O | Sigma-Aldrich[5] |
| Molecular Weight | 177.00 g/mol | Inferred from Formula |
| Appearance | Solid | Sigma-Aldrich[5] |
| Polarity | Likely polar due to N and O heteroatoms | Chemical intuition |
| UV Absorbance | Expected UV absorbance due to the oxadiazole ring | Inferred from similar structures[6][7] |
The presence of the oxadiazole ring suggests that the molecule will have a UV chromophore, making UV detection a suitable choice. The polarity of the molecule indicates that a reverse-phase HPLC method would be appropriate.[8]
HPLC Method Development and Rationale
The goal of this method development was to achieve a robust and reliable separation of this compound from its potential impurities.
Column Selection
A C18 stationary phase was chosen due to its versatility and wide use in reverse-phase chromatography for separating compounds of moderate polarity.[4] The hydrophobicity of the C18 ligand provides sufficient retention for the analyte. A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development to ensure good resolution and efficiency.
Mobile Phase Selection
An isocratic mobile phase consisting of a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in reverse-phase HPLC with a low UV cutoff, which is advantageous for UV detection. The ratio of acetonitrile to water will be optimized to achieve an appropriate retention time and separation from impurities. Given the polar nature of the analyte, a mobile phase with a higher aqueous component may be necessary for adequate retention.[9][10][11] A starting point for optimization could be a 50:50 (v/v) mixture of acetonitrile and water.
Detection Wavelength
The detection wavelength was selected based on the UV absorbance profile of similar oxadiazole-containing compounds. A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For many oxadiazole derivatives, a wavelength in the range of 220-260 nm is often suitable.[6][7] For this method, a detection wavelength of 230 nm is proposed.
Flow Rate and Temperature
A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency. The column temperature will be maintained at 30 °C to ensure reproducible retention times and peak shapes.
Experimental Protocol
This section provides a step-by-step guide for performing the purity analysis.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile.
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard and sample.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent.
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13][14]
Specificity
Specificity will be demonstrated by analyzing a blank, the reference standard, the sample, and a placebo (if applicable). The method is considered specific if there are no interfering peaks at the retention time of the main analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.
Linearity
Linearity will be assessed by preparing a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.15 mg/mL). The peak area response will be plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy will be determined by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery of the added standard should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD between the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
Robustness will be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptable limits.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[15][16][17][18]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Areas (n=5) | ≤ 2.0% |
Data Presentation and Visualization
Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The detailed explanation of the method development rationale and the comprehensive validation protocol ensure that this method is suitable for routine use in a quality control environment. Adherence to the principles of scientific integrity and regulatory guidelines makes this a trustworthy method for drug development professionals.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ACS Publications. In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. [Link]
- LCGC International. Computer-Assisted Method Development for Small and Large Molecules. [Link]
- SIELC Technologies. Polar Compounds. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- Altabrisa Group.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
- Agilent.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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- SciSpace. A review on method development by hplc. [Link]
- PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole. [Link]
- National Institutes of Health. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. [Link]
- University of Pretoria. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. [Link]
- Hindawi.
- Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. [Link]
- Journal of Drug Delivery and Therapeutics. BIOLOGICALLY ACTIVE OXADIAZOLE. [Link]
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Application Note: Optimized TLC Solvent Systems for Monitoring Reactions of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Abstract & Introduction
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is a pivotal building block in modern medicinal chemistry. The 1,2,4-oxadiazole ring serves as a valuable bioisostere for esters and amides, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] The true synthetic utility of this reagent, however, lies in the reactivity of the bromomethyl group, which acts as a potent electrophile for a wide array of nucleophilic substitution reactions.[1][3]
Monitoring the progress of these substitution reactions is critical for optimizing reaction conditions, determining reaction endpoints, and minimizing impurity formation. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, inexpensive, and provides immediate qualitative data on the composition of a reaction mixture.
This application note provides a comprehensive guide to selecting and optimizing TLC solvent systems for monitoring reactions involving this compound. We will delve into the underlying principles of solvent selection, provide detailed experimental protocols, and offer troubleshooting advice grounded in practical laboratory experience.
The Principle: Polarity as the Driving Force
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent system). Silica gel is highly polar. Therefore, polar compounds will adhere more strongly to the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds interact less with the silica, travel further with the mobile phase, and exhibit a higher Rf.
The key to effective reaction monitoring is to select a solvent system that provides clear separation (ΔRf > 0.2) between the starting material, product(s), and any significant intermediates or byproducts.
-
Starting Material: this compound is a molecule of moderate polarity. The oxadiazole ring and the bromomethyl group contribute polar character, while the methyl group is nonpolar.
-
Reaction Products: The polarity of the product will change significantly depending on the nucleophile used. For instance, reaction with a polar nucleophile like an amine or a thiol will typically yield a more polar product that will have a lower Rf than the starting material. Conversely, substitution with a large, nonpolar moiety may result in a less polar product with a higher Rf.
Recommended Solvent Systems: A Starting Point
The selection of a mobile phase is an empirical process, but a logical starting point is crucial. The goal is to find a solvent system where the starting material has an Rf of approximately 0.3 to 0.5. This range provides ample space on the plate for both more polar products (lower Rf) and less polar products (higher Rf) to resolve.
The most common and effective mobile phases are binary mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Component A (Nonpolar) | Component B (Polar) | Typical Polarity | Target Compounds & Rationale |
| 70:30 | Hexanes | Ethyl Acetate (EtOAc) | Low to Medium | Ideal starting point for most reactions. Provides good separation for compounds of "normal" polarity.[5] |
| 80:20 | Hexanes | Ethyl Acetate (EtOAc) | Low | Use if spots are too high on the plate (Rf > 0.6) with the 70:30 system. |
| 50:50 | Hexanes | Ethyl Acetate (EtOAc) | Medium | Use if the starting material spot is too low (Rf < 0.2) with the 70:30 system. |
| 95:5 | Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | For highly polar products (e.g., from reactions with amines, alcohols) that do not move from the baseline in Hex/EtOAc systems.[4][5] |
| 100% | Ethyl Acetate (EtOAc) | - | Medium-High | A quick test for more polar compounds. If the spot remains at the baseline, a more polar system like DCM/MeOH is required.[4] |
Expert Tip: The causality behind using a binary system is control. By adjusting the ratio of the nonpolar to the polar solvent, you can fine-tune the overall polarity of the mobile phase to achieve optimal separation for your specific reaction.
Detailed Experimental Protocol
This protocol provides a self-validating system for monitoring a typical nucleophilic substitution reaction.
4.1 Materials
-
TLC Plates: Silica gel 60 F254 plates
-
TLC Chamber with Lid
-
Solvents: Reagent-grade hexanes, ethyl acetate, etc.
-
Capillary Spotters (or micropipette)
-
Forceps
-
Pencil
-
UV Lamp (254 nm)
-
Staining Jar
-
Potassium Permanganate (KMnO4) stain or Iodine chamber
-
Heat Gun or Hot Plate
4.2 Preparation of the TLC Chamber
-
Pour the chosen solvent system into the TLC chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapor, which prevents the TLC plate from drying out during elution and ensures reproducible Rf values.
-
Close the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
4.3 Preparing and Spotting the TLC Plate
-
Using a pencil, gently draw a starting line (the origin) approximately 1 cm from the bottom of the TLC plate. Never use a pen, as the ink will chromatograph along with your sample.[6]
-
On the origin line, mark three lanes: 'S' for starting material, 'R' for the reaction mixture, and 'C' for a co-spot.
-
Lane S (Starting Material): Dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate or DCM). Using a capillary spotter, touch it briefly to the 'S' mark on the origin. Keep the spot as small as possible (1-2 mm diameter) for best resolution.[6]
-
Lane R (Reaction Mixture): At a specific time point (t = x hours), dip a clean capillary spotter into the reaction mixture and spot it on the 'R' mark.
-
Lane C (Co-spot): On the 'C' mark, first spot the starting material (as in step 3), then, using the same spotter from the reaction mixture, carefully spot directly on top of the starting material spot. This "co-spot" lane is crucial for unambiguously identifying the starting material spot in the reaction lane.
4.4 Developing (Eluting) the Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.
4.5 Visualization and Interpretation This is a two-step process. The non-destructive UV visualization should always be performed first.
-
UV Light:
-
Dry the plate in a fume hood.
-
View the plate under a short-wave (254 nm) UV lamp.[7][8] The F254 indicator in the silica will fluoresce green, and UV-active compounds, like the oxadiazole ring, will appear as dark purple or black spots because they quench the fluorescence.[8][9]
-
Gently circle all visible spots with a pencil.
-
-
Chemical Staining (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing functional groups that are sensitive to oxidation, such as alcohols, amines, or alkenes.[9] The starting material may not stain strongly, but the product of a substitution often will. This differential staining is a powerful confirmation tool.
-
Procedure: Briefly dip the UV-visualized plate into a jar of KMnO₄ stain using forceps. Remove it, let the excess drip off, and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.[9]
-
-
Iodine (I₂): Iodine vapor is a general-purpose stain that forms colored complexes with many organic compounds, often appearing as yellow-brown spots.[7][8]
-
4.6 Calculating the Rf Value The Rf (Retention Factor) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the origin line. The Rf value is characteristic for a compound in a specific solvent system and helps in identifying components of the reaction mixture.
Visual Workflow for TLC Monitoring
The following diagram outlines the logical steps for effective reaction monitoring using TLC.
Caption: Workflow for TLC reaction monitoring.
Troubleshooting Guide
Table 2: Common TLC Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| All spots remain on the origin line (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. Decrease the % of hexanes or increase the % of ethyl acetate. Switch to a more polar system like DCM/MeOH. |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the % of hexanes or decrease the % of ethyl acetate. |
| Spots are streaking or "tailing" | 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting strongly with silica. 3. Compound is degrading on the silica.[4] | 1. Dilute the sample before spotting. 2. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 3. Try a different stationary phase like alumina. |
| Spots are not well-separated (merged) | The chosen solvent system does not have the right selectivity. | Try a different solvent combination. For example, switch from Hex/EtOAc to Hex/DCM or Toluene/EtOAc. |
| No spots are visible under UV light | Compound is not UV-active. | This is unlikely for the oxadiazole core, but possible for some products. Always follow up with a chemical stain like KMnO₄ or iodine. |
Conclusion
Thin-Layer Chromatography is a powerful and essential tool for monitoring reactions involving this compound. By systematically selecting and optimizing a solvent system, researchers can gain rapid and reliable insights into the progress of their chemical transformations. The protocols and troubleshooting guidelines presented here provide a robust framework for developing effective TLC methods, ultimately leading to improved reaction yields, purity, and overall efficiency in the drug discovery and development process.
References
- PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
- Chemchart. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3).
- University of California, Los Angeles. TLC Visualization Methods.
- University of Rochester. Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. 5.7: Visualizing TLC Plates.
- Scribd. TLC Visualization Reagents Guide.
- Molbase. Compound 5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole....
- Organic Chemistry Portal. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.
- Mediterranean Journal of Chemistry. Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
- Chemical Journal of Chinese Universities. THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIVATIVES.
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- EPFL. TLC Visualization Reagents.
- National Institutes of Health. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- International Journal of Pharmaceutical Sciences and Research. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.
- Journal of the Chemical Society, Perkin Transactions 1. Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine.
- ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography of Brominated Heterocycles
Welcome to the Technical Support Center for Chromatographic Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with the purification of brominated heterocyclic compounds. These molecules are foundational building blocks in pharmaceuticals and materials science, yet their purification can be complicated by issues of stability, isomer co-elution, and problematic interactions with stationary phases.[1][2][3]
This document provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles, improve recovery, and achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and decision points when setting up a purification workflow for brominated heterocycles.
Q1: How do I choose between normal-phase and reversed-phase chromatography for my brominated heterocycle?
A: The choice fundamentally depends on the overall polarity and solubility of your compound.[4]
-
Start with Normal-Phase (NP) if: Your compound is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexane.[4][5] NP chromatography, using a polar stationary phase like silica gel, is excellent for separating non-polar to moderately polar compounds and is often the first choice after organic synthesis.[4][5][6]
-
Choose Reversed-Phase (RP) if: Your compound is highly polar, water-soluble, or was synthesized in a polar solvent like DMSO or DMF.[4] RP chromatography uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). It is particularly effective for compounds that show little or no retention on silica (high Rf value) or are sensitive to the acidic nature of silica gel.[4][7][8]
Q2: What is the best stationary phase for purifying a basic (nitrogen-containing) brominated heterocycle like a bromopyridine or bromoindole?
A: Standard silica gel is often the first choice due to its versatility, but its acidic nature can cause significant problems for basic heterocycles.[9] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen atoms, leading to severe peak tailing and potential sample degradation.[10][11][12]
Here are your options, from most common to specialized:
-
Deactivated Silica Gel: This is the most common and cost-effective solution. You can neutralize the acidic sites by adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a 10% ammonia in methanol solution to your mobile phase.[8][9][13]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive compounds.[8][14] It is available in acidic, neutral, and basic grades; for basic heterocycles, neutral or basic alumina is recommended.
-
Amino- or Diol-Bonded Silica: These functionalized stationary phases have surfaces with medium or low polarity and are less acidic than bare silica, making them ideal for separating nitrogen-containing heterocycles and carbohydrates.[15]
-
Reversed-Phase (e.g., C18): As mentioned, this is an excellent choice for polar or sensitive basic compounds, as it avoids the issue of acidic silanol interactions altogether.[8]
Q3: My brominated heterocycle is very polar and either streaks or doesn't move from the baseline on a silica TLC plate. What should I do?
A: This is a classic sign that your compound is too polar for the solvent system or is irreversibly adsorbing to the silica.
-
Increase Mobile Phase Polarity: First, try a more polar mobile phase for your normal-phase system. A common solvent combination is dichloromethane/methanol.[16][17] For very polar compounds, a solution of 1-10% of (10% NH₄OH in MeOH) mixed in dichloromethane can be effective.[16]
-
Switch to Reversed-Phase: If increasing the mobile phase polarity doesn't work or results in poor separation, your compound is an ideal candidate for reversed-phase chromatography.[4] It will interact well with the non-polar C18 stationary phase and elute with a polar mobile phase like water and acetonitrile.
Q4: How do I develop an effective mobile phase using Thin Layer Chromatography (TLC)?
A: TLC is an indispensable tool for quickly scouting the right solvent system for your column.[18][19] The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range typically translates to a good separation on a flash column.[4][20]
-
Step 1: Start with a Standard System. A 20-50% ethyl acetate in hexane mixture is a common starting point for compounds of intermediate polarity.[16]
-
Step 2: Adjust Polarity. If the Rf is too high (>0.5), decrease the mobile phase polarity (add more hexane). If the Rf is too low (<0.1), increase the polarity (add more ethyl acetate).[8]
-
Step 3: Change Selectivity. If spots are close together (poor resolution), changing the solvent can alter the selectivity. Instead of ethyl acetate, try systems based on dichloromethane or toluene, as they belong to different solvent selectivity groups and can change the elution order.[19]
-
Step 4: Add Modifiers. For basic heterocycles showing streaking on the TLC plate, add 0.5-1% triethylamine to the solvent mixture to improve the spot shape.[8][17] This directly predicts better peak shape on the column.
Q5: How can I detect my brominated compound in the collected fractions?
A: Most brominated heterocycles are aromatic and thus UV-active, making UV detection the most common method.
-
TLC with UV Visualization: The simplest method is to spot the collected fractions on a TLC plate that contains a fluorescent indicator (e.g., F254). Aromatic compounds will appear as dark spots under a UV lamp (254 nm).
-
HPLC with UV Detector: For high-performance systems, a UV detector set to a wavelength where your compound absorbs (commonly 254 nm or a specific λmax) is standard.
-
Mass Spectrometry (MS): For highly sensitive or selective detection, particularly in complex mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with negative chemical ionization (NCI) can be very effective. Brominated compounds often show a strong and characteristic signal for the bromide ion (Br⁻) in NCI mode.[21][22]
Section 2: In-Depth Troubleshooting Guide
This section provides systematic solutions to the most persistent problems encountered during the column chromatography of brominated heterocycles.
Issue 1: Poor Separation / Co-elution of Impurities
-
Symptom: Your target compound elutes with one or more impurities, appearing as overlapping or broad peaks in the chromatogram or as a mixed fraction confirmed by NMR or LC-MS.[23][24]
-
Causality: Co-elution occurs when the chromatographic system fails to differentiate between two or more compounds, meaning the selectivity factor (α) is close to 1.[15] This can be due to an inappropriate choice of mobile or stationary phase, or simply overloading the column.[8][25]
Caption: A logical workflow for resolving co-eluting peaks.
Issue 2: Peak Tailing
-
Symptom: Chromatographic peaks are asymmetrical, with the back half of the peak being broader than the front half. This compromises resolution and accurate quantification.[10][26]
-
Causality: For basic heterocycles, the primary cause of peak tailing is strong, non-ideal interaction between the lone pair of electrons on the nitrogen atom and acidic silanol groups on the silica surface.[10][12] Other causes can include column overload, a blocked column frit, or a void in the packing bed.[10][11][26]
Caption: How a basic modifier prevents peak tailing.
This protocol describes how to prepare your system to purify basic compounds that are prone to peak tailing.
-
Prepare Mobile Phase: Prepare your chosen eluent (e.g., 30% ethyl acetate in hexane) and add 0.5-1% v/v triethylamine. For example, to 1 L of eluent, add 5-10 mL of TEA.
-
Pack the Column: Pack your column with silica gel using the TEA-containing mobile phase.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all acidic sites on the silica surface are neutralized before you load your sample.[14]
-
Load and Run: Load your sample (preferably dissolved in the mobile phase or dry-loaded) and run the chromatography as planned. Continue using the TEA-containing eluent throughout the entire separation.
Issue 3: Compound Degradation / Low Recovery
-
Symptom: The total mass of material recovered after the column is significantly lower than the amount loaded. Post-column analysis (e.g., TLC or NMR) shows new, unexpected spots or impurities.
-
Causality: Brominated heterocycles, especially those with other sensitive functional groups, can be unstable on the acidic surface of silica gel, leading to decomposition.[8][14] In other cases, highly polar compounds may bind irreversibly to the active sites on the stationary phase.[8]
This simple test can save you significant time and material by determining if your compound is stable to silica before you commit to a large-scale column.[8][9]
-
Spot the Plate: On a square TLC plate, spot your crude sample mixture in the bottom-left corner, about 1 cm from the edges.
-
First Elution: Place the plate in a developing chamber with your chosen solvent system and allow the solvent to run to the top.
-
Dry and Rotate: Remove the plate and dry it completely with a heat gun or in a vacuum desiccator. Once dry, rotate the plate 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline at the bottom.
-
Second Elution: Place the rotated plate back into the same solvent system and allow it to elute to the top again.
-
Analyze: Remove the plate, dry it, and visualize under UV light.
-
Stable Compound: If your compound is stable, all spots will appear on a 45-degree diagonal line from the origin.
-
Unstable Compound: If your compound is degrading on the silica, you will see new spots that are off the diagonal. This is a clear indication that you should not use standard silica gel and should switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[8][9]
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Slurry Packing of a Silica Gel Column
Proper column packing is critical to achieving good separation and avoiding issues like peak channeling.[10]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
Make the Slurry: In a beaker, measure the required amount of silica gel (typically 25-50g of silica per 1g of crude material). Add your initial, low-polarity eluent and stir to create a uniform slurry with the consistency of a thin milkshake. Ensure no dry clumps remain.
-
Pouring: Clamp the column perfectly vertically. Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spilling.
-
Packing: Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and dislodge any air bubbles. Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to prevent the bed from being disturbed when you add solvent or your sample.[14]
Protocol 2: Dry Loading a Sample
Dry loading is the preferred method for loading samples that have poor solubility in the mobile phase or when high resolution is required.[14][23]
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 1-2 times the mass of your crude product). Add the solution of your compound to the silica.
-
Evaporate Solvent: Thoroughly mix the slurry and then remove all the solvent on a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load Column: Carefully add the powdered sample-silica mixture to the top of the packed column (onto the top layer of sand).
-
Run Column: Carefully add your eluent and begin the separation.
Section 4: Data Tables for Quick Reference
Table 1: Common Normal-Phase Solvent Systems & Modifiers
| Compound Polarity | Base Solvent System (A/B) | Common Ratio Range (B in A) | Recommended Modifier (if needed) |
| Non-polar | Hexane / Ethyl Acetate | 1-20% | None |
| Intermediate | Hexane / Ethyl Acetate | 20-60% | 0.5% Triethylamine (for basic compounds) |
| Polar | Dichloromethane / Methanol | 1-10% | 0.5% Triethylamine or NH₄OH (for basic compounds) |
| Very Polar | Dichloromethane / (10% NH₄OH in MeOH) | 1-10% | Modifier is part of the polar solvent |
Data compiled from multiple sources.[8][16][17][19]
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | General purpose, non-polar to moderately polar compounds. | Inexpensive, versatile, wide range of selectivities with different solvents. | Acidic surface can cause tailing/degradation of basic/acid-sensitive compounds.[8][13] |
| Alumina (Neutral/Basic) | Basic or acid-sensitive compounds. | Good alternative when silica causes degradation. | Can have lower resolving power than silica; activity can vary with water content. |
| C18 (Reversed-Phase) | Polar, water-soluble, or ionic compounds. | Excellent for polar compounds, avoids issues with acidic silica, highly reproducible.[7] | Requires aqueous mobile phases; may be less effective for very non-polar compounds. |
| Amino-propyl bonded silica | Sugars, very polar compounds, basic heterocycles. | Less acidic than silica, offers different selectivity.[15] | Can be less stable at extreme pH; more expensive than silica. |
References
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- AskChem: Do primary bromides decompose on silica? (2010). Reddit.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
- Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting HPLC- Tailing Peaks. (2014). Restek.
- Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. (n.d.). Benchchem.
- Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci.
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International.
- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2021). DigitalCommons@UMaine.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager.
- How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023). Biotage.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com.
- UV Spectrometric Indirect Analysis of Brominated MWCNTs With UV Active Thiols and an Alkene-Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. (2013). PubMed.
- What Solvent Is Used In Thin Layer Chromatography? (2025). YouTube.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications.
- Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. (2019). MDPI.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
- Co-elution during column. (2025). Reddit.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Analytical Chemistry.
- A Comparative Guide to the Electrophilicity of Brominated Heterocycles. (n.d.). Benchchem.
- Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage.
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- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). PMC - NIH.
- Dealing with co-elution issues in the chromatographic analysis of phenothrin. (n.d.). Benchchem.
- Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit.
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Technical Support Center: Strategies to Avoid Furoxan By-product in Nitrile Oxide Cycloadditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful [3+2] nitrile oxide cycloaddition reaction. Our goal is to provide you with expert insights, actionable troubleshooting strategies, and detailed protocols to help you maximize the yield of your desired isoxazoline and isoxazole products by minimizing the formation of the common furoxan dimer by-product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind furoxan formation.
Q1: What is a furoxan by-product and why does it form in my reaction?
A: Furoxan (a 1,2,5-oxadiazole-2-oxide) is the head-to-tail dimer of your nitrile oxide intermediate. Its formation is the most common side reaction in [3+2] cycloadditions. Nitrile oxides are highly reactive 1,3-dipoles; if they do not react quickly with a dipolarophile (your alkene or alkyne), they will react with themselves. This dimerization is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[1][2][3]
Q2: What is the single most effective strategy to prevent furoxan formation?
A: The most critical and universally effective strategy is to generate the nitrile oxide in situ at a slow, controlled rate in the presence of the dipolarophile. This ensures that the instantaneous concentration of the nitrile oxide remains very low at all times. By keeping the concentration low, you kinetically favor the desired bimolecular cycloaddition with the (relatively) high-concentration dipolarophile over the second-order self-dimerization reaction.[3][4][5]
Q3: Are certain types of nitrile oxides more prone to dimerization?
A: Yes. The stability of a nitrile oxide is highly dependent on its substituent (the 'R' in R-CNO).
-
Highly Prone: Aliphatic nitrile oxides are generally less stable and dimerize rapidly.
-
Less Prone: Aromatic nitrile oxides are often more stable. Steric hindrance plays a key role; bulky ortho substituents, as in 2,4,6-trimethylbenzonitrile oxide, dramatically increase stability and reduce the rate of dimerization.[5] This is because steric bulk and electronic effects from the aryl group destabilize the transition state leading to the dimer.[1][3]
Q4: How can I easily detect furoxan formation in my reaction mixture?
A: You can typically monitor for furoxan by-product using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The furoxan dimer will appear as a new, distinct spot, often with a different polarity than your starting materials and desired product.
-
¹H NMR Spectroscopy: You will observe the disappearance of the characteristic aldoxime proton (if that is your precursor) and the appearance of a new set of signals corresponding to the symmetrically or asymmetrically substituted dimer.
-
Mass Spectrometry (MS): The most definitive method. You will find a mass peak corresponding to exactly twice the molecular weight of your nitrile oxide intermediate (or M-H₂O of two aldoxime molecules).
Section 2: Troubleshooting Guide for Furoxan Suppression
This guide provides direct answers to common experimental problems.
Q: My reaction yields are low, and I've isolated the furoxan dimer as the major product. What is the first thing I should change?
A: Immediately implement a slow-generation protocol. The issue is almost certainly that your nitrile oxide is being generated too quickly, allowing it to build up in concentration and dimerize before it can be trapped by your dipolarophile.
-
Actionable Advice: Instead of adding reagents all at once, use a syringe pump to add the key reagent over several hours (e.g., 4-8 hours).
Q: I am already using slow addition, but furoxan is still a significant by-product. What is my next step?
A: Optimize your reaction stoichiometry and concentration. The cycloaddition is a competition. To win, you need to stack the odds in favor of your desired reaction.
-
Actionable Advice:
-
Increase Dipolarophile Excess: Increase the amount of your alkene or alkyne to 1.5, 2.0, or even 3.0 equivalents. This increases the probability of a productive collision between the nitrile oxide and the dipolarophile.
-
Increase Overall Concentration: While keeping the nitrile oxide generation slow, ensure the reaction is not overly dilute. A higher concentration of the dipolarophile can improve trapping efficiency. Consider running the reaction at 0.2 M to 0.5 M with respect to the dipolarophile.
-
Q: Could my choice of nitrile oxide generation method be the problem?
A: Yes, the generation method has a major impact. Some methods are inherently milder or offer finer control than others. If one method is failing, switching to an alternative is a sound strategy.
-
Actionable Advice: Evaluate your current method against alternatives. For sensitive or challenging substrates, switching from a harsh classical method to a modern oxidative one can be highly effective.
Table 1: Comparison of Common Nitrile Oxide Generation Methods
| Method | Precursor | Reagents | Pros | Cons | Key References |
| Dehydrohalogenation | Hydroximinoyl Chloride | Triethylamine (Et₃N) | Well-established, simple base. | Precursor requires synthesis (oxime + NCS/Cl₂); can be harsh. | [7],[8] |
| Oxidation (Classic) | Aldoxime | NaOCl (Bleach) | Inexpensive, powerful oxidant. | Can be harsh, not suitable for oxidation-sensitive substrates. | [3],[9] |
| Oxidation (Modern) | Aldoxime | PhI(OAc)₂ (DIB), cat. TFA | Very mild, high yields, broad scope.[10] | Reagent is more expensive. | [11],[12],[6] |
| Oxidation (Green) | Aldoxime | NaCl / Oxone® | Environmentally friendly, effective, simple setup.[13] | May require optimization of base (e.g., NaHCO₃). | [14],[15] |
Q: Does reaction temperature or solvent make a difference?
A: Yes, both are important tuning parameters.
-
Temperature: This is a trade-off. Lowering the temperature (e.g., from room temperature to 0 °C) will slow down all reactions. However, dimerization often has a higher activation energy, so a lower temperature can sometimes suppress it more than the desired cycloaddition. You must experiment to find the sweet spot for your system where the reaction proceeds at a reasonable rate with minimal by-product.
-
Solvent: Solvent polarity can influence reaction rates. Common solvents like CH₂Cl₂, THF, and MeOH are good starting points.[10][16] In some cases, solvent-free conditions (e.g., ball-milling or neat reactions) have been shown to be highly effective, as they maximize the proximity of the generated nitrile oxide to the dipolarophile.[14][17]
Section 3: Mechanistic Insights & Workflow Visualization
Understanding the underlying kinetics is key to designing a successful experiment. The dimerization is a second-order process, while the desired cycloaddition is first-order with respect to the nitrile oxide. Therefore, keeping the nitrile oxide concentration [R-CNO] low is paramount.
Caption: Kinetic competition between cycloaddition and dimerization.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with furoxan formation.
Caption: A decision tree for troubleshooting furoxan formation.
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for effectively minimizing furoxan by-products.
Protocol 1: Furoxan Suppression via Oxidation of Aldoxime with PhI(OAc)₂
This method, adapted from the work of Ciufolini and others, is excellent for a wide range of substrates due to its mild conditions.[6][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dipolarophile (1.5 mmol, 1.5 equiv) and iodobenzene diacetate (DIB) (1.1 mmol, 1.1 equiv) in methanol (MeOH, 10 mL).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.05 mmol, 5 mol%). Stir the solution at room temperature.
-
Prepare Aldoxime Solution: In a separate flask, dissolve the aldoxime (1.0 mmol, 1.0 equiv) in a minimum amount of MeOH (e.g., 5 mL).
-
Slow Addition: Draw the aldoxime solution into a syringe and place it on a syringe pump. Add the solution to the reaction flask dropwise over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the dipolarophile and the formation of the product by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Furoxan Suppression via Dehydrohalogenation of a Hydroximinoyl Chloride
This is a classic Huisgen cycloaddition protocol, optimized to prevent dimerization.
-
Reaction Setup: In a round-bottom flask, dissolve the hydroximinoyl chloride (1.0 mmol, 1.0 equiv) and the dipolarophile (2.0 mmol, 2.0 equiv) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Prepare Base Solution: In a separate flask, prepare a solution of triethylamine (Et₃N) (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).
-
Slow Addition: Draw the Et₃N solution into a syringe and place it on a syringe pump. Add the base solution to the reaction flask dropwise over 6-10 hours at room temperature. A precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, let the reaction stir overnight. Monitor for the disappearance of the hydroximinoyl chloride by TLC.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
References
- Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link][1][18]
- Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link][2]
- ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
- ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF.
- Szymański, P., & Krawczyk, M. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6296. [Link][5]
- Alonso, F., & Moglie, Y. (2013). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 11(28), 4598-4611. [Link][19]
- Wang, G.-W., Chen, K., & Niu, C. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Cogent Chemistry, 6(1), 1804565. [Link][14]
- Tverdokhlebov, A. V., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(21), 7475. [Link][21]
- ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- Padwa, A., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(16), 4983. [Link][17]
- Kim, J., & Lee, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link][13]
- Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. [Link][10]
- ResearchGate. (n.d.). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
- Myers, A. G., & Kung, D. W. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(20), 3213–3215. [Link][8]
- Wang, Y.-F., et al. (2011). Oxidation of α-oxo-oximes to nitrile oxides with hypervalent iodine reagents. The Journal of Organic Chemistry, 76(2), 728–731. [Link][11]
- The [3+2]Cycloaddition Reaction. (n.d.).
- Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Organic Letters, 11(7), 1539–1542. [Link][12]
- Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. [Link][16]
- ResearchGate. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.
- Chen, K., Niu, C., & Wang, G.-W. (2020). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 25(16), 3719. [Link][15]
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Technical Support Center: Reaction Condition Optimization for Alkylation with 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Welcome to the technical support center for optimizing alkylation reactions using 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the synthesis of novel compounds utilizing this versatile building block. The 1,2,4-oxadiazole motif is a stable and valuable scaffold in medicinal chemistry, and mastering its functionalization is key to successful discovery programs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an effective alkylating agent. The bromomethyl group serves as a good leaving group in nucleophilic substitution reactions. Its reactivity is comparable to other benzylic or heteroarylmethyl halides. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can influence the reactivity of the benzylic-like position. The compound itself is generally stable under neutral conditions but can be susceptible to degradation under strongly basic or nucleophilic conditions, especially at elevated temperatures.[3]
Q2: Which types of nucleophiles are suitable for alkylation with this reagent?
A2: A wide range of nucleophiles can be successfully alkylated. These primarily include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and the nitrogen atoms of various heterocyclic systems (e.g., indazoles, imidazoles).[4][5]
-
O-Nucleophiles: Phenols and alcohols. Phenols are particularly good substrates due to the increased nucleophilicity of the corresponding phenoxide ion under basic conditions.[6]
-
S-Nucleophiles: Thiols (aliphatic and aromatic) are excellent nucleophiles for this reaction, readily forming thioethers.[7][8]
Q3: What are the recommended starting conditions for a typical alkylation?
A3: For a first attempt at an alkylation reaction with this compound, the following conditions provide a robust starting point:
| Parameter | Recommendation | Rationale |
| Nucleophile | 1.0 equivalent | The limiting reagent. |
| Alkylating Agent | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base | 1.5 - 2.0 equivalents | To deprotonate the nucleophile and neutralize the HBr byproduct. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that are generally good for SN2 reactions. |
| Temperature | Room Temperature to 50 °C | A good starting point to balance reaction rate and potential side reactions. |
This initial setup can then be optimized based on the observed results, such as yield, purity, and reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent challenge. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions for Low Yield:
-
Insufficiently Basic Conditions: The nucleophile must be sufficiently deprotonated to react. For less acidic nucleophiles like some alcohols or secondary amines, a milder base like potassium carbonate (K₂CO₃) may not be effective.[5][7] Consider stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). For particularly challenging N-alkylations of heteroaromatic amines, strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) under cryogenic conditions might be necessary.[4]
-
Inadequate Temperature: Many alkylations proceed well at room temperature, but less reactive nucleophiles or sterically hindered substrates may require heating.[4] Gradually increasing the temperature to 50-80 °C or even reflux conditions can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more effective solvent like DMSO or using a co-solvent system.
-
Reagent Degradation: this compound can degrade in the presence of moisture or strong nucleophiles over time.[3] Ensure it is stored properly and consider using it as fresh as possible. The nucleophile should also be of high purity.
Issue 2: Formation of Byproducts (e.g., Over-alkylation)
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
For N-Alkylation: Over-alkylation is a common issue with primary amines, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[5][9]
Strategies to Promote Mono-alkylation:
-
Use an Excess of the Amine: Using a 2 to 5-fold excess of the starting amine can statistically favor mono-alkylation.[5]
-
Choice of Base: Hünig's base (N,N-diisopropylethylamine, DIPEA) is a non-nucleophilic base that can be effective in minimizing the formation of quaternary ammonium salts.[10] In some cases, using a weaker base like sodium carbonate can also help control over-alkylation.[4]
-
Solvent Effects: The choice of solvent can influence selectivity. For instance, in some cases, acetone has been shown to be a good solvent for controlling over-alkylation.[11]
For O- vs. N-Alkylation in Ambident Nucleophiles: For molecules containing both -OH and -NH groups (e.g., amino-phenols), the site of alkylation can be controlled by the reaction conditions.
| Condition | Favored Product | Rationale |
| Weaker Base (e.g., K₂CO₃) | O-Alkylation | The more acidic phenolic proton is preferentially removed. |
| Stronger Base (e.g., NaH) | N-Alkylation | With a strong enough base, the less acidic N-H can be deprotonated. |
It's important to carefully screen bases to achieve the desired regioselectivity.
Issue 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion can be frustrating.
Potential Causes and Solutions:
-
Product Inhibition: The product formed may be coordinating with the base or other species in the reaction, slowing it down. Adding more base or a catalytic amount of an additive can sometimes help.
-
Deactivation of the Alkylating Agent: The bromomethyl group can be susceptible to hydrolysis if there is water in the reaction mixture. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Phase Transfer Catalysis: For reactions with poor solubility or when using inorganic bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial.[12] This is particularly useful in biphasic systems or when using solid bases.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a typical procedure for the alkylation of a substituted phenol.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF, 0.1-0.5 M).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, heat the mixture to 50-60 °C.[6]
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]
Protocol 2: Optimization Workflow for Alkylation Reactions
A systematic approach is crucial for efficient optimization.
Caption: A systematic workflow for optimizing alkylation reaction conditions.
Optimization Table Example:
The following table illustrates how to systematically screen different parameters.
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ (1.5) | DMF | 25 | 24 | 45 |
| 2 | 1.0 | K₂CO₃ (1.5) | DMF | 60 | 12 | 75 |
| 3 | 1.0 | Cs₂CO₃ (1.5) | MeCN | 60 | 12 | 82 |
| 4 | 1.0 | NaH (1.2) | THF | 25 | 8 | 90 |
By methodically altering one variable at a time, you can efficiently identify the optimal conditions for your specific substrate.
References
- Amination - Fisher Scientific.
- Khurana, J. M., & Sahoo, P. K. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Synthetic Communications, 22(12), 1691-1702.
- Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Chapter 2: Synthetic Methods for Alkyl Amines. (2023). In Book Title. Publisher.
- Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. (2025). BenchChem.
- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central.
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025). ResearchGate.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Preventing over-alkylation of amines in synthesis. (2025). BenchChem.
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube.
- Using an alkyl halide and a thiol as starting materials, how would... (n.d.). Pearson+.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025). ResearchGate.
- Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd.
- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (n.d.). MDPI.
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- Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. (n.d.). ResearchGate.
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- Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils. (n.d.). Google Patents.
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- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (n.d.). NIH.
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (n.d.). NIH.
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing).
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How to address incomplete cyclization in oxadiazole synthesis
Welcome to the Technical Support Center for Oxadiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,2,4- and 1,3,4-oxadiazole scaffolds. Incomplete cyclization is a frequent and frustrating challenge in these syntheses, leading to low yields and difficult purifications. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Incomplete Cyclization
This section addresses specific experimental issues you may encounter, offering explanations for the underlying causes and providing actionable solutions.
Q1: My 1,3,4-oxadiazole synthesis from a 1,2-diacylhydrazine intermediate is stalling, with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete cyclization in this classic route is typically due to an insufficiently powerful dehydrating agent or suboptimal reaction conditions for your specific substrate. The energy barrier for the intramolecular nucleophilic attack and subsequent dehydration can be high.
Causality and Solutions:
-
Dehydrating Agent Potency: The choice of dehydrating agent is critical. Common agents vary in their strength and mechanism.[1][2]
-
Mild Conditions: Reagents like triflic anhydride or Burgess reagent can be effective under milder conditions.[1][3]
-
Forcing Conditions: For stubborn substrates, stronger dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are often necessary, though they may require higher temperatures.[1][2][4] A one-pot reaction of a carboxylic acid with an acylhydrazide using POCl₃ as the dehydrating agent is a common approach.[4]
-
-
Temperature and Reaction Time: Thermal energy is often required to overcome the activation energy of cyclodehydration.
-
Optimization: If your reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a high-boiling solvent is a common strategy.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3]
-
-
Solvent Choice: The solvent can influence the solubility of your starting materials and intermediates, as well as the efficacy of the dehydrating agent. Aprotic solvents are generally preferred.
Experimental Protocol: Optimizing Cyclodehydration of 1,2-Diacylhydrazines
-
Reagent Selection: If using a mild dehydrating agent with limited success, consider switching to a more robust option as detailed in the table below.
-
Thermal Conditions:
-
Microwave-Assisted Protocol:
-
In a sealed microwave vessel, dissolve the 1,2-diacylhydrazine in a suitable high-boiling solvent (e.g., DMF, DMSO).
-
Add the dehydrating agent (e.g., Burgess reagent).[3]
-
Irradiate at a set temperature (e.g., 100-150 °C) for short intervals (e.g., 10-30 minutes), monitoring progress by TLC.
-
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux | Strong, widely used.[1][5] |
| Thionyl Chloride (SOCl₂) | Reflux | Strong, can also be used.[1][2] |
| Polyphosphoric Acid (PPA) | High Temperature (e.g., 150-200 °C) | Acts as both solvent and catalyst.[1] |
| Triflic Anhydride | Room Temperature or mild heating | Highly reactive.[1] |
| Burgess Reagent | Microwave or thermal | Mild and efficient.[3] |
| XtalFluor-E | Room Temperature or mild heating | Practical cyclodehydration agent.[7] |
Q2: I'm attempting an oxidative cyclization of an N-acylhydrazone to a 1,3,4-oxadiazole and observing poor conversion. How can I improve the efficiency of this reaction?
A2: Oxidative cyclization of N-acylhydrazones is a powerful method, but its success hinges on the appropriate choice of oxidant and reaction conditions to facilitate the formation of the new C-O bond.[8][9]
Causality and Solutions:
-
Oxidizing Agent: A variety of oxidizing agents can be employed, ranging from hypervalent iodine reagents to metal-based oxidants.[10]
-
Iodine-Based Systems: Molecular iodine (I₂), often with an external oxidant like hydrogen peroxide (H₂O₂) or in the presence of a base like potassium carbonate, is an environmentally benign and effective option.[3][8]
-
Other Oxidants: Other successful oxidants include chloramine-T, (diacetoxyiodo)benzene, and trichloroisocyanuric acid (TCCA).[9][11] TCCA offers a mild, one-pot synthesis from hydrazides and carboxylic acids at room temperature.[11]
-
-
Catalysis: In some cases, a catalytic amount of a transition metal, such as copper(II) triflate (Cu(OTf)₂), can promote the oxidative cyclization.[3]
-
Photochemical Methods: Photo-mediated oxidative cyclization offers an additive-free alternative, sometimes proceeding without the need for a base, strong oxidant, or photocatalyst.[10][12]
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
-
Reactant Preparation: Prepare the N-acylhydrazone by condensing the corresponding aldehyde and acylhydrazide.
-
Reaction Setup: Dissolve the N-acylhydrazone in a suitable solvent (e.g., DMSO).
-
Reagent Addition: Add a catalytic amount of iodine (I₂) and an oxidant such as aqueous hydrogen peroxide (H₂O₂).[8]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction and extract the product.
Q3: My 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid derivative is yielding the O-acylamidoxime intermediate, which is not cyclizing. What should I do?
A3: The accumulation of the O-acylamidoxime intermediate is a very common issue in 1,2,4-oxadiazole synthesis.[13] The cyclodehydration of this intermediate is often the rate-limiting step and requires specific conditions to proceed efficiently.
Causality and Solutions:
-
Insufficient Thermal Energy: The most straightforward solution is to increase the reaction temperature. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often effective.[14][13]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization, often at lower temperatures.
-
TBAF: Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a popular choice for promoting cyclization at room temperature.[15][16]
-
Inorganic Bases: A combination of an inorganic base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMSO can be very effective.[15][17]
-
-
Anhydrous Conditions: The O-acylamidoxime intermediate is susceptible to hydrolysis, which will revert it back to the starting materials.[14][13] It is crucial to use dry solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow for 1,2,4-Oxadiazole Synthesis
Caption: Troubleshooting logic for incomplete cyclization in 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q4: What are the most common side products in oxadiazole synthesis and how can I minimize them?
A4: The nature of side products depends on the synthetic route.
-
1,3,4-Oxadiazole Synthesis: When starting from acyl hydrazides, the formation of 1,2-diacyl hydrazides can be a competing reaction.[15] One strategy to avoid this is to use a one-pot procedure where the intermediate is not isolated.[15]
-
1,2,4-Oxadiazole Synthesis: The primary side product is often the uncyclized O-acylamidoxime intermediate, which can also hydrolyze back to the starting amidoxime and carboxylic acid, especially in the presence of water.[14][13] Ensuring strictly anhydrous conditions is the best way to minimize this.[14][13] In some cases, rearrangement reactions like the Boulton-Katritzky rearrangement can occur, leading to isomeric products.[13]
Q5: How do I monitor the progress of my oxadiazole synthesis?
A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis and characterization of the final product, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are essential.[1][5]
Q6: Can I synthesize unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles?
A6: Yes, several methods are available for the synthesis of unsymmetrical 1,3,4-oxadiazoles. A common approach is the reaction of an acylhydrazide with a different carboxylic acid or acid chloride, followed by cyclodehydration.[11] One-pot syntheses using reagents like trichloroisocyanuric acid (TCCA) can directly couple hydrazides with carboxylic acids to form unsymmetrical oxadiazoles under mild conditions.[11]
Q7: Are there "green" or more environmentally friendly methods for oxadiazole synthesis?
A7: Yes, there is a growing interest in developing greener synthetic methodologies.
-
Catalytic Methods: Using catalytic amounts of reagents, such as iodine in oxidative cyclizations, is preferable to stoichiometric amounts of harsh reagents.[8]
-
Microwave-Assisted Synthesis: This technique can reduce reaction times, and often solvent usage, making it a greener alternative to conventional heating.[3][18]
-
Photochemical Synthesis: Light-mediated reactions can sometimes proceed without any additives, offering a very clean synthetic route.[10][12]
-
Mechanochemical Synthesis: This solvent-free method is an environmentally benign alternative to conventional solution-phase synthesis.[19]
General Synthetic Scheme for 1,3,4-Oxadiazole Formation
Caption: Common synthetic routes to 1,3,4-oxadiazoles.
References
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- Okimoto, M., & Chiba, T. (1990). Electrooxidative cyclization of N-acylhydrazones of aldehydes and ketones to .DELTA.3-1,3,4-oxadiazolines and 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 55(3), 1070-1074. [Link]
- Al-Ghorbani, M., et al. (2023).
- Request PDF. (2025).
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- Champagne, P. A., et al. (2014). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 12(35), 6960-6966. [Link]
- Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14694-14711. [Link]
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). [Link]
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). [Link]
- ResearchGate. (n.d.). Optimization of the Reaction Conditions a,b. [Link]
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S45. [Link]
- Al-Ghorbani, M., et al. (2023).
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). [Link]
- Vasilyev, A. V., & Sidneva, V. V. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals, 15(11), 1361. [Link]
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- ResearchGate. (n.d.). Optimization of the reaction conditionsa. [Link]
- Saczewski, J., & Wasilewska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100823. [Link]
- ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. [Link]
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-28. [Link]
- Acar, Ç., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(20), 11627-11637. [Link]
- Isley, N. A., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Tetrahedron Letters, 58(8), 735-738. [Link]
- Jha, K. K., et al. (2009). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 21(10), 7405-7410. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole using 2D NMR
This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural confirmation of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Beyond Ambiguity in Heterocyclic Scaffolds
The synthesis of novel heterocyclic compounds, such as this compound, is a cornerstone of modern medicinal chemistry.[1][2][3] However, synthesis does not guarantee structure. Isomeric impurities or unexpected rearrangements can yield products with identical mass and similar 1D NMR spectra, creating significant analytical ambiguity. For the target molecule, the key challenge lies in definitively proving the connectivity between the bromomethyl group, the methyl group, and the specific carbon atoms (C3 and C5) of the 1,2,4-oxadiazole ring.
While 1D ¹H and ¹³C NMR provide essential information on the types and numbers of protons and carbons, they fall short of confirming the molecular architecture.[4] For instance, a simple 1D spectrum would show two singlets for the non-coupled -CH₂Br and -CH₃ protons and two quaternary carbons for the oxadiazole ring, but it would not explicitly prove which substituent is attached to which ring carbon. This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, transforming a collection of chemical shifts into a complete, interconnected molecular structure.[5][6]
The 2D NMR Toolkit: A Multi-faceted Approach
To achieve unambiguous confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8] For our target molecule, we predict no cross-peaks, confirming the electronic isolation of the methyl and bromomethyl protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to (one-bond correlation).[8][9] This experiment is crucial for definitively assigning the chemical shifts of the -CH₂Br and -CH₃ carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific challenge. It reveals correlations between protons and carbons over longer ranges (typically two to four bonds).[8] These long-range correlations act as bridges, connecting the molecular fragments and confirming the overall scaffold.
This multi-experimental approach creates a self-validating system where the data from each experiment must be consistent with the others, leading to a single, irrefutable structural assignment.
Experimental Workflow and Protocols
The following section details the step-by-step methodology for acquiring high-quality 2D NMR data for this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C-based experiments.[8]
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulates are visible.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm for both ¹H and ¹³C).
Data Acquisition Workflow
The logical flow of data acquisition is critical for efficient structural elucidation.
Spectrometer Setup (Example on a 500 MHz Instrument)
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum to verify sample integrity and determine the chemical shift range of all proton signals.
-
¹³C & DEPT-135 Spectra: Acquire a 1D carbon spectrum. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which helps in assigning the carbon types.
-
2D COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256 increments in the F1 dimension with 2-4 scans per increment.[10]
-
2D HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).
-
2D HMBC: Use a standard gradient-enhanced HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for detecting correlations over 2-3 bonds (ⁿJ(CH)). A value corresponding to a coupling constant of 8-10 Hz is a good starting point.[8]
Data Interpretation and Structural Assembly
Let's analyze the expected NMR data to demonstrate how the structure is pieced together.
Predicted 1D NMR Data
Based on the known effects of electronegative atoms and aromatic systems, we can predict the approximate chemical shifts for our target molecule.
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | DEPT-135 Phase |
| -CH₃ | ¹H | ~2.6 | Singlet | N/A |
| -CH₂Br | ¹H | ~4.5 | Singlet | N/A |
| -C H₃ | ¹³C | ~12 | N/A | Positive |
| -C H₂Br | ¹³C | ~25 | N/A | Negative |
| C5-Oxadiazole | ¹³C | ~170 | N/A | No Signal |
| C3-Oxadiazole | ¹³C | ~165 | N/A | No Signal |
| Table 1: Predicted ¹H and ¹³C chemical shifts for this compound. |
Analysis of 2D Spectra
-
COSY: The COSY spectrum is expected to be simple: it will show diagonal peaks for the proton signals at ~2.6 ppm and ~4.5 ppm, but no off-diagonal cross-peaks . This result is crucial as it confirms the two proton-bearing groups are not coupled to each other, which is consistent with the proposed structure.
-
HSQC: The HSQC spectrum will provide direct, unambiguous correlations:
-
A cross-peak connecting the ¹H signal at ~2.6 ppm to the ¹³C signal at ~12 ppm, definitively assigning these to the methyl group .
-
A cross-peak connecting the ¹H signal at ~4.5 ppm to the ¹³C signal at ~25 ppm, definitively assigning these to the bromomethyl group .
-
-
HMBC: The Final Confirmation: The HMBC spectrum provides the conclusive evidence for connectivity. The following key long-range correlations are expected:
-
From Methyl Protons (H at ~2.6 ppm): A cross-peak to the oxadiazole carbon at ~170 ppm (C5) . This is a three-bond correlation (H-C-N-C) that unequivocally links the methyl group to the C5 position of the ring.
-
From Bromomethyl Protons (H at ~4.5 ppm): A cross-peak to the oxadiazole carbon at ~165 ppm (C3) . This three-bond correlation (H-C-N=C) confirms the attachment of the bromomethyl group to the C3 position.
-
The diagram below visualizes these critical HMBC correlations that "stitch" the molecular fragments together.
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A Comparative Guide to the Stability of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Drug Development Professionals
In the landscape of medicinal chemistry, the oxadiazole ring system stands out as a privileged scaffold, frequently employed as a bioisostere for amide and ester functionalities to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the stable isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most prevalent. The choice between these two isomers is a critical decision in the drug design process, with profound implications for the compound's ultimate stability, manufacturability, and in vivo performance. This guide provides an in-depth comparison of the stability of 1,2,4-oxadiazole and 1,3,4-oxadiazole, grounded in theoretical principles and supported by experimental data, to empower researchers in making informed strategic decisions.
Section 1: Theoretical Underpinnings of Stability
The inherent stability of a heterocyclic system is fundamentally governed by its electronic structure, aromaticity, and the energies of its constituent bonds. Computational studies consistently reveal that the 1,3,4-oxadiazole isomer is thermodynamically more stable than its 1,2,4-counterpart .[2][3]
A key study employing quantum mechanics computations demonstrated this stability hierarchy by calculating Gibbs free energies (ΔG). The results position the 1,3,4-oxadiazole as the most stable among the common isomers, with a calculated ΔG of 0.0 kcal/mol (as a reference), compared to 8.64 kcal/mol for the 1,2,4-oxadiazole.[3] This energetic preference for the 1,3,4-isomer can be attributed to several factors:
-
Aromaticity and Electron Delocalization: The 1,3,4-oxadiazole ring exhibits a more pronounced aromatic character.[3][4] Its symmetrical arrangement of heteroatoms allows for more effective delocalization of π-electrons, which confers greater stability. In contrast, the 1,2,4-oxadiazole has been described as behaving more like a heterodiene, with a lower degree of aromaticity.[3][4]
-
Bond Strain and Electronic Repulsion: The arrangement of atoms in the 1,2,4-isomer, particularly the adjacent nitrogen and oxygen atoms (an N-O bond), introduces inherent ring strain and electronic repulsion. The N-O single bond is recognized as the weakest link within the 1,2,4-oxadiazole ring, making it a focal point for chemical and thermal degradation.[5]
-
Molecular Hardness: Theoretical calculations have shown that 1,3,4-oxadiazole possesses a higher molecular hardness value compared to the 1,2,4-isomer.[2] In the context of density functional theory (DFT), greater hardness correlates with increased stability and lower reactivity.
This fundamental difference in electronic character and stability dictates the reactivity of each isomer, a critical consideration for drug development.
Section 2: Experimental Evaluation of Stability
While theoretical calculations provide a robust framework, experimental data is the ultimate arbiter of a compound's real-world stability. The superior stability of the 1,3,4-oxadiazole isomer is consistently borne out in thermal and chemical degradation studies.
Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) is a cornerstone technique for evaluating the thermal stability of chemical compounds. It measures the heat flow into or out of a sample as a function of temperature, revealing melting points, decomposition onsets, and the energy released during decomposition.
Studies on substituted oxadiazoles consistently show higher decomposition temperatures for 1,3,4-isomers. For example, a comparative thermal degradation study of diphenyl-substituted isomers revealed that 3,5-diphenyl-1,2,4-oxadiazole was approximately 40% decomposed after 2 hours at 340°C, whereas 2,5-diphenyl-1,3,4-oxadiazole was about 80% decomposed only after 2 hours at a much higher temperature of 500°C.[6] This demonstrates the significantly greater thermal robustness of the 1,3,4-oxadiazole core.
Table 1: Comparative Thermal Decomposition Data for Substituted Oxadiazole Derivatives
| Isomer | Substituents | Decomposition Onset (Td, °C) | Source(s) |
| 1,3,4-Oxadiazole | Tris-(2-nitroamino-1,3,4-oxadiazol-5-yl) | >150 | [5] |
| 1,3,4-Oxadiazole | 2,5-bis-(2-amino-1,3,4-oxadiazol-5-yl) | 276 | [5] |
| 1,2,4-Oxadiazole | 5,5'-Bis-(trinitromethyl)-3,3'-bi | >220 | [7] |
Note: Data is derived from different studies with varying experimental conditions and substitution patterns, illustrating a general trend rather than a direct comparison of the parent heterocycles.
Chemical Stability and Forced Degradation
Forced degradation studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and identify potential degradation products.[8] These studies expose the compound to harsh conditions, including strong acids, bases, oxidizing agents, heat, and light.
The 1,2,4-oxadiazole ring is generally more susceptible to degradation under both strongly acidic and basic conditions.[5] The inherent weakness of the N-O bond makes it a primary target for hydrolytic cleavage. In contrast, the 1,3,4-oxadiazole ring is a thermally stable molecule that demonstrates greater resistance to chemical degradation, a property that contributes to its widespread use in pharmaceuticals.[9]
The workflow for a comparative forced degradation study is visualized below.
Section 3: Implications for Drug Development
The superior stability of the 1,3,4-oxadiazole isomer has significant practical consequences in drug discovery and development.
-
Metabolic Stability: A crucial factor in determining a drug's half-life and oral bioavailability is its resistance to metabolism by hepatic enzymes. A systematic analysis of 34 matched pairs of compounds from the AstraZeneca collection revealed a clear trend: in over half of the pairs, the 1,3,4-oxadiazole isomers demonstrated better metabolic stability (lower intrinsic clearance in human liver microsomes) than their 1,2,4-regioisomers.[10] This intrinsic stability can reduce the risk of high hepatic clearance and poor in vivo exposure.
-
Formulation and Storage: The higher thermal and chemical stability of 1,3,4-oxadiazoles can simplify formulation development and lead to a longer product shelf-life.[9] Compounds with this moiety are less likely to degrade under standard storage conditions, ensuring the safety, efficacy, and quality of the final drug product.
-
Physicochemical Properties: Beyond stability, the choice of isomer impacts key physicochemical properties. Studies have shown that 1,3,4-oxadiazole isomers often exhibit lower lipophilicity (log D) and higher aqueous solubility compared to their 1,2,4- counterparts.[8][10] These properties are generally favorable for developing orally bioavailable drugs.
Section 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for assessing thermal and chemical stability are provided. These are self-validating systems designed to deliver robust and reliable data.
Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the onset of thermal decomposition (Tonset) and the enthalpy of decomposition (ΔHd) for the 1,2,4- and 1,3,4-oxadiazole isomers.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's protocol. This ensures the accuracy of the measured thermal events.
-
Sample Preparation: Accurately weigh 1-3 mg of the test compound into a suitable sample pan. For organic molecules, high-pressure gold-plated or hermetically sealed aluminum pans are recommended to prevent volatilization before decomposition.[3][11] An empty, sealed pan of the same type will be used as the reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected decomposition, typically 30°C.
-
Heat the sample at a constant rate, commonly 5°C/min or 10°C/min, under a continuous nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[6]
-
Continue heating to a final temperature that ensures the complete decomposition event is captured, typically up to 350-400°C.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic decomposition peak. This value represents the temperature at which decomposition begins to occur at a measurable rate.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g). This value quantifies the energy released during the event.
-
-
Interpretation: A higher Tonset indicates greater thermal stability. The magnitude of ΔHd provides information on the energetic nature of the decomposition, which is a critical safety consideration.
Protocol: Chemical Stability Assessment via Forced Degradation
Objective: To compare the susceptibility of the 1,2,4- and 1,3,4-oxadiazole isomers to degradation under hydrolytic and oxidative stress, consistent with ICH guidelines.[8]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically 1 mg/mL.[12]
-
Stress Conditions: For each compound, set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂.
-
Control: Mix stock solution with the reaction solvent (e.g., water or buffer) without the stressor.
-
-
Incubation: Store all vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), protected from light. The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Sample Quenching and Preparation:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.
-
Dilute all samples, including the control, to a suitable concentration for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products.
-
Use a UV detector to quantify the peak areas. A mass spectrometer (MS) detector is used in parallel to identify the mass of the parent compound and any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.
-
Calculate the percentage of degradation for each condition.
-
Perform a peak purity analysis on the parent peak in the stressed samples to ensure no degradants are co-eluting.
-
-
Interpretation: The isomer showing a lower percentage of degradation under a given stress condition is considered more stable under that condition. The mass spectrometry data aids in elucidating the degradation pathways.
Conclusion
References
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- Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.
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A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
This guide provides a comprehensive overview of the synthesis and cytotoxic evaluation of novel compounds derived from the versatile starting material, 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole. It is intended for researchers, scientists, and drug development professionals interested in the discovery of new anticancer agents. We will explore a rational synthetic approach, present a detailed protocol for a standard cytotoxicity assay, and compare the performance of analogous compounds based on experimental data from the literature.
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its value lies in its role as a bioisostere for esters and amides, which can enhance metabolic stability and improve pharmacokinetic properties.[2] This structural motif is present in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore. Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
The starting material, this compound, is a particularly useful building block. The bromomethyl group at the 3-position serves as an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, enabling the creation of a library of novel compounds for biological screening.
Synthesis of Novel 1,2,4-Oxadiazole Derivatives
A common and effective strategy for generating a library of derivatives from this compound is through nucleophilic substitution. The electrophilic carbon of the bromomethyl group is readily attacked by a variety of nucleophiles, such as phenols, anilines, and thiols, to yield a diverse set of ether, amine, and thioether linked compounds, respectively.
A general synthetic protocol is outlined below:
Step 1: Nucleophilic Substitution Reaction
To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is added a slight excess of the desired nucleophile (e.g., a substituted phenol, aniline, or thiol; 1.1 equivalents). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), is then added to facilitate the reaction by deprotonating the nucleophile. The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure derivative.
This synthetic approach allows for the systematic modification of the substituent attached to the 3-methyl position of the 1,2,4-oxadiazole core, enabling the exploration of structure-activity relationships.
Cytotoxicity Evaluation: The MTT Assay
A fundamental method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle of the MTT Assay
The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as mitochondrial dehydrogenases, in viable cells.[5] The resulting formazan crystals are insoluble in aqueous solution and are subsequently dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.[6][7] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the compound.
Detailed Experimental Protocol for the MTT Assay
This protocol is a generalized procedure for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 1,2,4-oxadiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (typically >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume exponential growth.
-
-
Compound Treatment:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells (fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂, protected from light. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
-
Visual Workflow of the MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
While specific cytotoxicity data for compounds directly synthesized from this compound is not available in the public literature, we can draw valuable comparisons from structurally similar 1,2,4-oxadiazole derivatives that have been reported. The following table summarizes the cytotoxic activity (IC₅₀ values) of several 1,2,4-oxadiazole compounds against common human cancer cell lines. This data serves as a benchmark for the potential efficacy of novel derivatives.
| Compound ID | R Group on Phenyl Ring (at position 5 of oxadiazole) | Cell Line | IC₅₀ (µM) | Reference |
| 7a | H (unsubstituted) | MCF-7 (Breast) | 0.76 ± 0.044 | [3] |
| A549 (Lung) | 0.18 ± 0.019 | [3] | ||
| DU-145 (Prostate) | 1.13 ± 0.55 | [3] | ||
| 7b | 3,4,5-trimethoxy | MCF-7 (Breast) | 0.011 ± 0.009 | [3] |
| A549 (Lung) | 0.098 ± 0.011 | [3] | ||
| DU-145 (Prostate) | 0.58 ± 0.023 | [3] | ||
| Compound 5 | (Linked to 1,2,4-thiadiazole-pyrimidine) | MCF-7 (Breast) | 0.22 ± 0.078 | [2] |
| A549 (Lung) | 0.11 ± 0.051 | [2] | ||
| Colo-205 (Colon) | 0.93 ± 0.043 | [2] | ||
| Compound 1 | (Linked to Imidazopyridine) | MCF-7 (Breast) | 0.68 ± 0.03 | [2] |
| A549 (Lung) | 1.56 ± 0.061 | [2] | ||
| A375 (Melanoma) | 0.79 ± 0.033 | [2] |
Note: The compound IDs are taken from the respective reference papers. The chemical structures are different from the ones proposed in this guide but share the 1,2,4-oxadiazole core.
Structure-Activity Relationship (SAR) Insights
The analysis of cytotoxicity data from various 1,2,4-oxadiazole derivatives allows for the elucidation of key structure-activity relationships (SAR), which are crucial for guiding the design of more potent and selective anticancer agents.
-
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on an aromatic ring attached to the 1,2,4-oxadiazole core significantly impact cytotoxic activity. For instance, the introduction of electron-donating groups, such as methoxy groups, on the phenyl ring has been shown to enhance anticancer activity.[3] As seen in the table above, compound 7b , with a 3,4,5-trimethoxy substitution, exhibits significantly lower IC₅₀ values (indicating higher potency) across all tested cell lines compared to the unsubstituted analogue 7a .[3]
-
Role of Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups can have varied effects. In some cases, a group like a chloro substituent has been reported to increase activity against certain cell lines.[2]
-
Impact of the Moiety at the 3-Position: The group attached to the 3-position of the 1,2,4-oxadiazole ring is also critical. The proposed synthesis in this guide allows for the introduction of a wide variety of groups through an ether, amine, or thioether linkage. The physicochemical properties of these groups, such as their size, lipophilicity, and hydrogen bonding capacity, will undoubtedly influence the compound's ability to interact with its biological target.
Caption: Key SAR principles for 1,2,4-oxadiazole cytotoxicity.
Conclusion
This guide has outlined a rational approach to the synthesis of novel 1,2,4-oxadiazole derivatives from the versatile starting material, this compound. A detailed, step-by-step protocol for the widely used MTT cytotoxicity assay has been provided to enable the reliable evaluation of these compounds. By comparing cytotoxicity data from structurally related analogues, we have highlighted key structure-activity relationships that can inform the design of future anticancer drug candidates. The 1,2,4-oxadiazole scaffold continues to be a promising area of research in oncology, and the systematic exploration of its derivatives is a valuable strategy in the quest for more effective and selective cancer therapies.
References
- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Pub Health. 2022; 6(5): 555699. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. 2021; 15(1): 27. [Link]
- (PDF) Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013; (81): e50822. [Link]
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. 2021; 26(5): 1461. [Link]
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A Comparative Guide to Purity Confirmation of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Elemental Analysis with Chromatographic and Spectroscopic Methods for the Comprehensive Purity Assessment of a Key Pharmaceutical Intermediate.
In the synthesis and quality control of pharmaceutical intermediates such as 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, the confirmation of purity is not merely a procedural step but a cornerstone of safety and efficacy in drug development. The presence of even minute quantities of impurities can significantly impact the stability, activity, and toxicity of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification of this halogenated oxadiazole, comparing its performance and utility against orthogonal analytical techniques.
The Foundational Role of Elemental Analysis in Purity Assessment
Elemental Analysis (EA) is a robust analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens within a sample.[2][3] Its principle is elegantly straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂, SO₂).[2][4] The purity of a compound is then inferred by comparing the experimentally determined elemental composition to the theoretically calculated values based on its molecular formula.
For this compound (Molecular Formula: C₄H₅BrN₂O), this comparison provides a direct and absolute measure of bulk purity. Unlike chromatographic methods that focus on separating and quantifying impurities, elemental analysis validates the core composition of the target molecule itself.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula. This serves as the benchmark against which experimental results are measured.
Molecular Weight: 177.00 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 4 | 48.044 | 27.14% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.85% |
| Bromine | Br | 79.904 | 1 | 79.904 | 45.14% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.83% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.04% |
Experimental Protocol: A Self-Validating System
The trustworthiness of elemental analysis hinges on a meticulous experimental protocol, from sample preparation to data analysis. The procedure described below is designed to be a self-validating system, ensuring high accuracy and precision.
Step-by-Step Methodology for Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or moisture will significantly affect the hydrogen and carbon percentages.
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the this compound sample into a tin capsule for CHN analysis. For bromine analysis, a separate sample is weighed into a combustible container appropriate for the chosen method.
-
-
CHN Analysis:
-
The sample is introduced into a high-temperature combustion furnace (ca. 1000°C) of a CHNS elemental analyzer.[2]
-
The resulting combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction tube containing high-purity copper to convert nitrogen oxides to N₂ gas.
-
The mixture of gases is then separated, typically via a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The instrument's software then calculates the percentage of C, H, and N.
-
-
Bromine Determination:
-
The determination of halogens in organic compounds requires a specific approach.[5][6] A common and reliable method is oxygen flask combustion followed by ion chromatography or titration.[7]
-
The sample is combusted in a sealed oxygen-filled flask containing an absorbing solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide).
-
The bromine in the organic compound is converted to inorganic bromide (Br⁻), which is captured in the absorbing solution.
-
The concentration of bromide in the solution is then quantified using ion chromatography or potentiometric titration with silver nitrate.[8]
-
-
Oxygen Determination (if required):
-
Oxygen is determined by pyrolysis in a furnace containing platinized carbon. The sample is heated to high temperatures in the absence of oxygen, converting the oxygen in the sample to carbon monoxide (CO). The amount of CO is then measured to determine the oxygen content.
-
Experimental Workflow Diagram
Caption: Workflow for purity confirmation via elemental analysis.
Data Interpretation: From Percentages to Purity
The purity of the sample is determined by the closeness of the experimental values to the theoretical percentages. A common acceptance criterion in the pharmaceutical industry for elemental analysis is a deviation of no more than ±0.4% from the theoretical value for each element.
Sample Data and Purity Calculation
Let's consider a hypothetical batch of this compound with the following experimental results:
| Element | Theoretical % | Experimental % | Deviation | Pass/Fail (±0.4%) |
| Carbon | 27.14% | 27.05% | -0.09% | Pass |
| Hydrogen | 2.85% | 2.81% | -0.04% | Pass |
| Nitrogen | 15.83% | 15.75% | -0.08% | Pass |
| Bromine | 45.14% | 45.02% | -0.12% | Pass |
In this example, all determined elemental percentages fall within the acceptable ±0.4% deviation, providing strong evidence that the bulk material has a high degree of purity corresponding to the expected molecular formula.
A Comparative Perspective: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is excellent for confirming stoichiometric composition, it does not provide information about the nature of impurities.[9] For a comprehensive quality assessment, it is crucial to compare and, ideally, combine EA with other analytical techniques.[10][11]
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Confirms elemental composition and bulk purity. | Separates, quantifies, and identifies non-volatile and thermally labile impurities.[11][12] | Separates, quantifies, and identifies volatile and semi-volatile impurities.[11][13] | Confirms molecular structure, identifies and quantifies impurities, including isomers.[12][14] |
| Strengths | Absolute method, no reference standard of the analyte needed. Highly accurate for bulk purity. | High sensitivity and resolution for a wide range of impurities. Excellent for quantitative analysis.[15] | High specificity due to mass spectrometric detection. Excellent for residual solvents. | Provides detailed structural information. qNMR can be an absolute quantitative method.[16][17] |
| Limitations | Does not identify the nature or number of impurities. Insensitive to isomeric impurities. | Requires reference standards for impurity identification and quantification. May not detect thermally stable, non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
| Best Use Case for C₄H₅BrN₂O | Primary confirmation of stoichiometric formula and overall purity. | Detection of synthesis by-products, starting materials, and degradation products. | Analysis of residual solvents from the synthesis process. | Absolute structure confirmation, detection of structural isomers, and quantification without a specific reference standard. |
Decision-Making Workflow for Purity Analysis
The choice of analytical method is dictated by the specific question being asked. This logical workflow illustrates how a researcher might approach the purity analysis of a new batch of this compound.
Caption: Selecting the appropriate method for purity analysis.
Conclusion
Elemental analysis serves as an indispensable, absolute method for verifying the purity of this compound by confirming its fundamental elemental composition. Its strength lies in providing a highly accurate assessment of the bulk material against its theoretical formula, a critical first step in quality control.
However, for the rigorous demands of pharmaceutical development, a multi-faceted approach is essential. Combining the stoichiometric validation from elemental analysis with the detailed impurity profiling of HPLC, the volatile contaminant screening of GC-MS, and the definitive structural confirmation of NMR spectroscopy creates a comprehensive and robust quality control strategy. This integrated analytical approach ensures the highest degree of confidence in the identity, purity, and safety of this vital pharmaceutical intermediate.
References
- Talanta.
- Britannica. Bromine - Halogen, Uses, Properties.
- Gavin Publishers.
- Novasol Biotech.
- Arborpharmchem.
- ChemCon GmbH.
- Slideshare. C H N S ANALYSIS.pptx.
- Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate.
- The Royal Society of Chemistry. CHNS Elemental Analysers.
- NETZSCH Analyzing & Testing.
- Elementar.
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
- Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?.
- ACS Publications. Detection of the elements in organic compounds.
- ResearchG
- News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. rsc.org [rsc.org]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. C H N S ANALYSIS.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromine - Halogen, Uses, Properties | Britannica [britannica.com]
- 9. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
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- 16. Identity determination and purity testing [chemcon.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Spectral Data Analysis: Comparing Experimental and Predicted Spectra for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising building block 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, a multi-faceted approach to spectral analysis is crucial for unambiguous characterization. This guide provides an in-depth comparison of experimental and predicted spectral data for this compound, offering insights into the methodologies and the expected correlations between theoretically derived and empirically obtained results.
The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability. The presence of a reactive bromomethyl group on this scaffold makes this compound a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents. Accurate spectral analysis ensures the integrity of this starting material, which is critical for the success of subsequent synthetic transformations.
Experimental Spectral Data Acquisition: Protocols and Expected Outcomes
Obtaining high-quality experimental spectra is the bedrock of chemical characterization. The following protocols outline standard procedures for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a small organic molecule like this compound.
Experimental Protocol Workflow
Caption: Workflow for experimental spectral data acquisition and processing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
| Experimental ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Singlet | 2H | -CH₂Br |
| ~2.6 | Singlet | 3H | -CH₃ |
| Experimental ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C5 (oxadiazole ring) |
| ~165 | C3 (oxadiazole ring) |
| ~25 | -CH₂Br |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
| Experimental IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2900 | C-H stretching (methyl and methylene) |
| ~1600-1550 | C=N stretching (oxadiazole ring) |
| ~1450-1350 | C-H bending |
| ~1250-1200 | C-O-C stretching (oxadiazole ring) |
| ~700-600 | C-Br stretching |
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI, M⁺˙ for EI). Note the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
| Experimental Mass Spectrometry Data (ESI-MS) | |
| m/z | Assignment |
| ~177/179 | [M+H]⁺ |
| ~199/201 | [M+Na]⁺ |
Predicted Spectral Data: Computational Approaches
Computational chemistry provides powerful tools for predicting spectral data, which can aid in the interpretation of experimental results and the confirmation of proposed structures. Density Functional Theory (DFT) is a widely used method for this purpose.[1]
Computational Workflow for NMR Prediction
Caption: Workflow for computational prediction of NMR spectra.
Predicted NMR and IR Data
The following predicted data is based on DFT calculations and comparison with structurally similar compounds, such as 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.[2]
| Predicted ¹H NMR (CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.4 - 4.7 | Singlet | 2H | -CH₂Br |
| 2.5 - 2.7 | Singlet | 3H | -CH₃ |
| Predicted ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 173 - 178 | C5 (oxadiazole ring) |
| 163 - 168 | C3 (oxadiazole ring) |
| 23 - 28 | -CH₂Br |
| 10 - 15 | -CH₃ |
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 2980 - 2920 | C-H stretching |
| 1580 - 1540 | C=N stretching |
| 1460 - 1420 | C-H bending |
| 1260 - 1210 | C-O-C stretching |
| 680 - 620 | C-Br stretching |
Comparison and Discussion
A side-by-side comparison of the experimental and predicted data reveals a strong correlation, which is expected for a relatively simple organic molecule.
-
¹H NMR: The predicted chemical shifts for the methylene (-CH₂Br) and methyl (-CH₃) protons are in close agreement with the expected experimental values. The singlet multiplicity for both signals is also correctly predicted, as there are no adjacent protons to cause splitting.
-
¹³C NMR: The predicted chemical shifts for the carbon atoms of the oxadiazole ring and the side chains are consistent with the anticipated experimental ranges. The electron-withdrawing nature of the nitrogen and oxygen atoms in the ring, as well as the bromine atom, leads to the downfield shifts of the associated carbon atoms.
-
IR Spectroscopy: The predicted vibrational frequencies for the key functional groups align well with the expected experimental absorption bands. The characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring are particularly important for confirming the presence of this heterocyclic system.
-
Mass Spectrometry: While direct prediction of fragmentation patterns can be complex, the accurate prediction of the molecular weight is straightforward. The most critical aspect for experimental confirmation is the observation of the characteristic isotopic pattern for bromine.
Discrepancies between experimental and predicted data can arise from several factors, including solvent effects, conformational averaging, and the limitations of the computational methods employed. For instance, the choice of DFT functional and basis set can significantly impact the accuracy of NMR chemical shift predictions.[3] Therefore, it is often necessary to apply empirical scaling factors or to use higher levels of theory for more complex molecules.
Conclusion
The structural elucidation of this compound relies on a synergistic approach that combines experimental spectroscopic techniques with computational predictions. This guide has outlined the standard protocols for acquiring experimental NMR, IR, and mass spectra, and has presented the expected and predicted data for this compound. The strong concordance between the experimental and predicted values provides a high degree of confidence in the structural assignment. For researchers in drug development and related fields, a thorough understanding of these analytical methodologies is indispensable for ensuring the quality and identity of their chemical intermediates and final products.
References
- PubChem. This compound. [Link]
- Cramer, C. J. Essentials of Computational Chemistry: Theories and Models. 2nd ed., John Wiley & Sons, 2004.
- Bagno, A., et al. "Computational Prediction of NMR Properties for Paramagnetic Molecules." Chemical Reviews, vol. 119, no. 18, 2019, pp. 10633–10675. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
- Li, Y., et al. "Synthesis and Biological Evaluation of Novel 1,2,4-Oxadiazole Derivatives as Potential Anticancer Agents." Molecules, vol. 25, no. 1, 2020, p. 197. [Link]
- Kumar, A., et al. "1,2,4-Oxadiazole: A Biologically Active Scaffold." European Journal of Medicinal Chemistry, vol. 137, 2017, pp. 315-337. [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
For Immediate Use by Research, Development, and Process Chemistry Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the fast-paced world of drug discovery and development. The compounds we work with are often novel, with limited published safety data, demanding a proactive and informed approach to personal and environmental protection. This guide provides essential, experience-driven safety and logistical information for handling 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, a reactive intermediate with significant potential in medicinal chemistry. Our goal is to empower you with the knowledge to work safely and efficiently, mitigating risks before they arise.
Hazard Assessment: Understanding the Threat
This compound is a solid organic compound that, while a valuable synthetic building block, presents several health and safety hazards. The primary dangers are associated with its reactivity and potential for causing significant harm upon contact or ingestion.
A review of available safety data indicates the following primary hazards[1]:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).
-
Serious Eye Damage: It is known to cause serious eye damage (H318), necessitating stringent eye protection.
Furthermore, a related isomer, 3-(bromomethyl)-1,2,4-oxadiazole, has been classified with higher toxicity, including being toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. Given the structural similarities, it is prudent to handle this compound with a heightened level of caution, assuming it may possess similar, more severe toxicological properties.
The presence of the bromomethyl group suggests that the compound is a lachrymator and a potential alkylating agent, which can react with biological nucleophiles. The 1,2,4-oxadiazole ring, while relatively stable, can undergo rearrangements under certain conditions.
Hazard Summary Table
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. |
| Causes serious eye damage | H318 | Direct contact can result in severe and potentially irreversible eye injury. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following table outlines the recommended PPE, with explanations rooted in the compound's chemical properties.
Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale and Causality |
| Eyes/Face | Chemical safety goggles and a full-face shield. | The H318 classification (Causes serious eye damage) mandates robust protection against splashes. A face shield provides an additional barrier for the entire face. |
| Hands | Double-gloving with chemically resistant gloves. | The bromomethyl group is a known reactive functional group. Butyl rubber or Viton™ gloves are recommended for their high resistance to halogenated organic compounds. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body | A flame-resistant lab coat. | Protects against splashes and contact with the solid compound. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the powder outside of a certified chemical fume hood or in case of a spill. The bromomethyl group can be irritating to the respiratory tract. A P100 particulate filter may be added if there is a risk of aerosolization. |
Operational Plan: From Vial to Reaction
Safe handling is a matter of procedural discipline. The following step-by-step guidance is designed to minimize exposure and prevent accidental release.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-weighing Checklist:
-
Ensure the fume hood sash is at the lowest practical height.
-
Have all necessary PPE donned correctly.
-
Prepare a spill kit, including an inert absorbent material (e.g., vermiculite or sand) and a neutralizing agent (10% sodium thiosulfate solution).[2][3][4]
-
Have designated, clearly labeled waste containers ready.
-
-
Weighing Procedure:
-
Use a rigid, static-free weighing boat to prevent dispersal of the powder.[5]
-
Carefully transfer the desired amount of the solid from the reagent bottle to the weighing boat using a clean spatula.[6] Avoid creating dust.
-
If transferring to a reaction vessel with a narrow opening, use a powder funnel.[5]
-
Close the reagent bottle immediately after use.
-
Clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe, disposing of the wipe in the designated solid waste container.
-
Spill Response and Decontamination
In the event of a spill, immediate and correct action is crucial.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Containment: If safe to do so, contain the spill by creating a dike around it with an inert absorbent material.[7]
-
Neutralization (for small spills):
-
Absorption: Absorb the neutralized mixture with an inert material like vermiculite or sand.[7][8]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination:
-
Reporting: Report the spill to the laboratory supervisor and environmental health and safety department.
Disposal Plan: Cradle to Grave Responsibility
Proper disposal is the final, critical step in the safe handling of this compound.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing boats, and absorbent materials from spill cleanups, must be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.
Final Disposal
-
The primary method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility.[10] This process is designed to break down the molecule and scrub harmful byproducts like hydrogen bromide from the emissions.[11]
Chemical Incompatibilities
To prevent dangerous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases: Can promote degradation of the molecule.
-
Nucleophiles (e.g., amines, thiols): The bromomethyl group is an electrophilic site and will react with nucleophiles.
-
Metals: Some metals may be corroded by bromine-containing compounds.[12]
By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
- U.S. Environmental Protection Agency. (1983, December).
- Quora. (2018, December 14).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Chamberland Research Group. SOP Working with Bromine.
- City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Chegg. (2016, April 23). Sodium thiosulfate (Na2S2O3) can be used to reduce Br2 to harmless Br-.
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
- ECHEMI.
- University of Illinois Division of Research Safety.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- University of Rochester Department of Chemistry. Workup: Bromine or Iodine.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Columbia University Department of Chemistry. How To Transfer Chemicals.
- Kent State University Compliance and Risk Management. Cleaning up a spill.
- Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
- Sigma-Aldrich. 3-(Bromomethyl)
- Echemi. 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole.
- Cal Poly.
- Pharmaceutical Technology.
- Vanderbilt University Office of Clinical and Research Safety.
- University of Maryland Environmental Safety, Sustainability and Risk.
- CUTM Courseware.
- Utah State University Office of Research Environmental Health and Safety.
- PubMed.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
